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  • Product: 2,3,5-Trimethylbenzaldehyde
  • CAS: 5779-71-5

Core Science & Biosynthesis

Foundational

FTIR spectroscopy reference data for 2,3,5-Trimethylbenzaldehyde

An In-Depth Technical Guide to the FTIR Spectroscopy of 2,3,5-Trimethylbenzaldehyde This guide provides a comprehensive framework for understanding, acquiring, and interpreting the Fourier-Transform Infrared (FTIR) spect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 2,3,5-Trimethylbenzaldehyde

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2,3,5-Trimethylbenzaldehyde (CAS No. 5779-71-5). As a specialized aromatic aldehyde, its unique substitution pattern gives rise to a characteristic infrared spectrum essential for its identification, quality control, and use in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's vibrational properties.

Part 1: The Vibrational Landscape of an Aromatic Aldehyde

The FTIR spectrum of a molecule is a direct representation of its molecular vibrations. For 2,3,5-Trimethylbenzaldehyde, the spectrum is a composite of vibrations from its three key structural components: the aldehyde functional group, the substituted aromatic ring, and the methyl groups. Understanding these individual contributions is paramount to a successful interpretation.

The Aldehyde Signature: A Tale of Two Stretches

The aldehyde functional group (-CHO) provides the most distinct and readily identifiable peaks in the spectrum.

  • C=O Carbonyl Stretch: The most prominent feature for aldehydes is the strong, sharp absorption band from the C=O bond stretch.[1] For aromatic aldehydes, where the carbonyl group is conjugated with the benzene ring, this peak typically appears at a slightly lower wavenumber compared to aliphatic aldehydes, generally in the range of 1710-1685 cm⁻¹ .[2] This shift is due to the resonance effect, which slightly weakens the C=O double bond character.

  • C-H Aldehydic Stretch (Fermi Doublet): A hallmark of the aldehyde group is the C-H stretching vibration of the hydrogen attached to the carbonyl. This often appears as a pair of weak to medium bands, known as a Fermi doublet, between 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[1] The presence of both of these peaks is a strong confirmation of an aldehyde functional group, helping to distinguish it from a ketone.[1][3]

The Aromatic Core: Ring and Substituent Vibrations

The 1,2,3,5-tetrasubstituted benzene ring contributes a series of characteristic absorptions.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]

  • Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of medium-to-strong bands in the 1625-1440 cm⁻¹ region.[4] These peaks confirm the presence of an aromatic core.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the C-H "oop" bending vibrations in the fingerprint region (900-675 cm⁻¹ ).[2] For a 1,2,3,5-tetrasubstituted ring, which has two adjacent free hydrogens, a strong absorption is expected in the 880-850 cm⁻¹ range.

The Methyl Substituents: Alkyl C-H Vibrations

The three methyl (-CH₃) groups also produce characteristic signals.

  • Asymmetric & Symmetric C-H Stretch: These occur in the range of 3000-2850 cm⁻¹ , often appearing just below the aromatic C-H stretching bands.[2]

  • Asymmetric & Symmetric C-H Bending: These vibrations give rise to absorptions in the 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric, "umbrella" mode) regions.[2]

Part 2: Predicted FTIR Reference Data for 2,3,5-Trimethylbenzaldehyde

Based on the principles outlined above and data from analogous compounds, the following table summarizes the expected key absorption bands for 2,3,5-Trimethylbenzaldehyde. This table serves as a predictive guide for interpreting an experimentally acquired spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Causality
3100 - 3000Medium - WeakAromatic C-H StretchVibration of C-H bonds on the benzene ring.[2]
2980 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of C-H bonds in the three methyl groups.[2]
2880 - 2800WeakAldehyde C-H Stretch (Fermi Doublet)Characteristic stretching vibration of the aldehyde C-H bond.[1]
2760 - 2700WeakAldehyde C-H Stretch (Fermi Doublet)The second peak of the Fermi doublet, a key identifier for aldehydes.[1]
1705 - 1685Strong, SharpC=O Carbonyl Stretch (Aromatic Aldehyde)Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde.[1]
1610 - 1580Medium - StrongC=C Aromatic Ring StretchIn-plane stretching of the carbon-carbon bonds within the benzene ring.[4]
1470 - 1450MediumAsymmetric Methyl C-H BendScissoring/bending motion of the methyl group hydrogens.[2]
1390 - 1370Medium - StrongSymmetric Methyl C-H Bend"Umbrella" bending mode of the methyl groups.
880 - 850StrongAromatic C-H Out-of-Plane BendCharacteristic of the two adjacent hydrogens on the 1,2,3,5-tetrasubstituted ring.

Part 3: A Self-Validating Protocol for Experimental Spectrum Acquisition

This section provides a detailed, field-proven methodology for obtaining a high-quality FTIR spectrum of 2,3,5-Trimethylbenzaldehyde. The protocol is designed around the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.

Instrumentation & Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of a spectral range of 4000 - 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

  • Sample: 2,3,5-Trimethylbenzaldehyde (Solid or liquid).

  • Reagents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Supplies: Non-abrasive laboratory wipes, plastic pipettes or spatula.

Experimental Workflow Diagram

G FTIR-ATR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing & Cleanup Clean_ATR 1. Clean ATR Crystal (Isopropanol) Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean_ATR->Background Ensures no interference Apply_Sample 3. Apply Sample to Crystal (Ensure full contact) Background->Apply_Sample Ready for sample Acquire_Spectrum 4. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Process_Data 5. Process Spectrum (Ratio against background) Acquire_Spectrum->Process_Data Generate final spectrum Clean_Again 6. Clean ATR Crystal (Remove all sample residue) Process_Data->Clean_Again

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Protocol
  • System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a non-abrasive wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This measurement of the ambient environment (air, crystal) is crucial as it will be subtracted from the sample spectrum.[5] Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.[6]

  • Sample Application: Place a small amount of 2,3,5-Trimethylbenzaldehyde onto the center of the ATR crystal. If it is a solid, use a spatula to apply a small mound and lower the pressure clamp to ensure firm, even contact between the sample and the crystal. If it is a liquid, a single drop is sufficient. The key is to completely cover the crystal surface.

  • Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. Label the significant peaks with their wavenumbers for analysis.

  • Post-Analysis Cleanup: Carefully remove the sample from the ATR crystal. Clean the crystal thoroughly with a solvent-moistened wipe as described in step 2 to prepare the instrument for the next user.

Part 4: Spectral Interpretation and Validation Logic

Once the spectrum is acquired, a systematic interpretation is required to validate the identity of the compound. This process involves comparing the experimental data against the predicted values and known chemical principles.

Interpretation and Validation Workflow

G Spectral Interpretation & Validation Logic cluster_primary Primary Functional Group ID cluster_secondary Structural Backbone ID cluster_fingerprint Substitution Pattern ID (Fingerprint) Acquired_Spectrum Acquired Spectrum Check_CO Strong, sharp peak at ~1700 cm⁻¹? Acquired_Spectrum->Check_CO Check_Aro_CH Peaks > 3000 cm⁻¹? Acquired_Spectrum->Check_Aro_CH Check_OOP Strong peak at ~880-850 cm⁻¹? Acquired_Spectrum->Check_OOP Check_CHO Two weak peaks at ~2820 & ~2720 cm⁻¹? Check_CO->Check_CHO Yes Aldehyde_Confirmed Aldehyde Group Confirmed Check_CHO->Aldehyde_Confirmed Yes Final_ID Identity as 2,3,5-Trimethylbenzaldehyde Corroborated Aldehyde_Confirmed->Final_ID Check_Aro_CC Peaks at 1600-1450 cm⁻¹? Check_Aro_CH->Check_Aro_CC Yes Check_Alkyl_CH Peaks < 3000 cm⁻¹? Check_Aro_CC->Check_Alkyl_CH Yes Aromatic_Confirmed Aromatic Ring Confirmed Check_Alkyl_CH->Aromatic_Confirmed Yes Aromatic_Confirmed->Final_ID Pattern_Confirmed 1,2,3,5-Substitution Pattern Consistent Pattern_Confirmed->Final_ID

Caption: A logical workflow for the systematic interpretation of the FTIR spectrum.

Interpretation Steps
  • Confirm the Aldehyde: First, locate the strongest band in the carbonyl region. Its presence around 1700 cm⁻¹ strongly suggests a conjugated aldehyde or ketone.[1] Then, search for the characteristic Fermi doublet peaks near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of all three of these signals provides very high confidence in the aldehyde assignment.

  • Confirm the Aromatic & Alkyl Systems: Look for the C-H stretching vibrations. A cluster of peaks just below 3000 cm⁻¹ confirms the methyl groups, while weaker peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds.[2] The presence of C=C ring stretches between 1625-1440 cm⁻¹ further validates the aromatic core.[4]

  • Validate the Substitution Pattern: Examine the fingerprint region below 1000 cm⁻¹. The most critical peak for confirming the 2,3,5-trimethyl substitution pattern is the strong C-H out-of-plane bending band expected around 880-850 cm⁻¹ . The presence of a strong band here, corresponding to the two adjacent hydrogens on the ring, is a key piece of structural evidence.

  • Final Assessment: If the experimental spectrum contains all the key features outlined in the predicted data table (Part 2) and follows the logic of the interpretation workflow, the identity of the material as 2,3,5-Trimethylbenzaldehyde can be established with a high degree of certainty.

References

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2,4,5-Trimethylbenzaldehyde. SpectraBase. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NextSDS. (n.d.). 2,3,5-TRIMETHOXYBENZALDEHYDE — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3,6-Trimethylbenzaldehyde (CAS 34341-29-2). Retrieved from [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

  • University of Technology Sydney. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylbenzaldehyde. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). SPECTROSCOPIC STUDY OF 2,4,5-TRIMETHYLBENZENE. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2,4,5-Trimethoxy-benzaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,4,5-trimethyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

Sources

Exploratory

Unveiling the Mass Spectrometry Fragmentation Dynamics of 2,3,5-Trimethylbenzaldehyde

Introduction: The Analytical Challenge of Isomeric Aldehydes In the fields of drug development, flavor chemistry, and natural product isolation, the definitive identification of volatile aromatic compounds is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Isomeric Aldehydes

In the fields of drug development, flavor chemistry, and natural product isolation, the definitive identification of volatile aromatic compounds is a critical quality control step. 2,3,5-Trimethylbenzaldehyde ( C10​H12​O , exact mass 148.088 Da) presents a unique analytical challenge. Because positional isomers (such as 2,4,5-trimethylbenzaldehyde and 2,3,6-trimethylbenzaldehyde) possess identical molecular weights and similar chemical properties, distinguishing them requires a deep mechanistic understanding of their mass spectrometric behavior coupled with orthogonal chromatographic validation[1]. This whitepaper provides an in-depth mechanistic breakdown of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of 2,3,5-trimethylbenzaldehyde and outlines a self-validating analytical protocol for its definitive identification.

Mechanistic Elucidation of EI-MS Fragmentation

The Primary Ionization Event

Under standard Electron Ionization (EI) conditions, the analyte is bombarded with electrons accelerated to 70 eV. This specific energy is chosen because the de Broglie wavelength of 70 eV electrons closely matches the bond lengths of typical organic molecules, maximizing energy transfer[2]. The vertical transition strips a single electron from the oxygen lone pair or the aromatic π -system, generating a highly energetic radical cation ( [M]+∙ ) at m/z 148[1]. Because 70 eV vastly exceeds the ionization potential of the aromatic system (~8–9 eV), the excess internal energy drives extensive, predictable unimolecular dissociation.

α -Cleavage and Acylium Stabilization (m/z 147)

The most facile fragmentation pathway for aromatic aldehydes is the α -cleavage of the aldehydic hydrogen radical ( H∙ ). This yields the [M−H]+ ion at m/z 147. The causality behind the high relative abundance of this peak lies in the extreme thermodynamic stability of the resulting trimethylbenzoyl cation (an acylium ion). In 2,3,5-trimethylbenzaldehyde, this cation is further stabilized by the inductive (+I) and hyperconjugative electron-donating effects of the three methyl groups, which effectively delocalize the positive charge across the aromatic ring[3].

Decarbonylation and Aromatic Ring Expansion (m/z 119, 105, 91)

Following the formation of the acylium ion, the molecule undergoes decarbonylation—the extrusion of a neutral carbon monoxide molecule (CO, 28 Da). This thermodynamically favorable loss generates the trimethylphenyl cation at m/z 119[1].

From m/z 119, the fragmentation cascade enters a phase dominated by alkylaromatic ring expansions. The loss of a methylene group ( CH2​ , 14 Da) or a methyl radical yields the methyltropylium cation at m/z 105. Subsequent loss of another CH2​ unit yields the highly stable, fully conjugated tropylium cation ( [C7​H7​]+ ) at m/z 91. The formation of the 7-membered tropylium ring is a hallmark diagnostic marker for alkyl-substituted benzenes, driven by the energetic payoff of achieving a fully aromatic, delocalized system.

Deep Aromatic Cleavage (m/z 77)

Extreme fragmentation of the aromatic core eventually strips away all alkyl substituents, leading to the bare phenyl cation ( [C6​H5​]+ ) at m/z 77. This peak serves as a ubiquitous structural confirmation of the benzenoid core[3].

fragmentation M Molecular Ion[M]+• m/z 148 MH Acylium Ion[M-H]+ m/z 147 M->MH - H• (-1 Da) MCHO Trimethylphenyl Cation m/z 119 M->MCHO - CHO• (-29 Da) MH->MCHO - CO (-28 Da) M105 Methyltropylium Cation m/z 105 MCHO->M105 - CH2 (-14 Da) M91 Tropylium Cation m/z 91 M105->M91 - CH2 (-14 Da) M77 Phenyl Cation m/z 77 M91->M77 - CH2 (-14 Da)

EI-MS Fragmentation cascade of 2,3,5-Trimethylbenzaldehyde.

Quantitative Fragmentation Fingerprint

To facilitate rapid spectral matching, the key diagnostic ions for 2,3,5-trimethylbenzaldehyde are summarized below. While positional isomers share these fragments, subtle variations in relative intensity can occur due to steric hindrance affecting the transition states of the initial α -cleavage[1].

m/z ValueIon Type / Neutral LossStructural AssignmentDiagnostic Significance
148 [M]+∙ Intact Radical CationConfirms molecular weight ( C10​H12​O ).
147 [M−H]+ Trimethylbenzoyl (Acylium) CationPrimary α -cleavage; confirms aldehyde group.
119 [M−CHO]+ or [147−CO]+ Trimethylphenyl CationConfirms loss of the formyl/carbonyl moiety.
105 [119−CH2​]+ Methyltropylium CationIndicates multi-alkyl substitution on the ring.
91 [105−CH2​]+ Tropylium CationUniversal marker for alkylaromatic systems.
77 [C6​H5​]+ Phenyl CationConfirms the presence of a benzenoid core.

Self-Validating GC-MS Methodology

Because positional isomers of trimethylbenzaldehyde exhibit nearly identical mass spectra, MS alone cannot definitively assign the 2,3,5-isomer[1]. To ensure scientific integrity, the analytical protocol must be a self-validating system . This is achieved by coupling MS with Gas Chromatography (GC) and utilizing Kovats Retention Indices (RI) as an orthogonal data point[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in a high-purity, volatile, non-polar solvent (e.g., dichloromethane or hexane) to a concentration of 1 mg/mL. Rationale: Non-polar solvents ensure complete volatilization in the GC inlet without thermal degradation.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., HP-5ms: 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 1 min, ramp at 5 °C/min to 280 °C.

    • Rationale: Separation on a non-polar phase is driven strictly by boiling point and subtle steric interactions. The specific arrangement of methyl groups in the 2,3,5-position alters the molecule's dipole and surface area compared to the 2,4,5-isomer, resulting in a unique, reproducible retention time[4].

  • Mass Spectrometric Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the transfer line and ion source temperatures to 260 °C and 230 °C, respectively. Scan the m/z range from 40 to 400.

  • Orthogonal Validation (The Self-Validating Step):

    • Step A: Match the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library to confirm the compound class (Trimethylbenzaldehyde).

    • Step B: Co-inject a homologous series of n-alkanes ( C8​−C20​ ) under identical GC conditions to calculate the Kovats Retention Index (RI). Compare the experimental RI with literature values for the specific 2,3,5-isomer to definitively rule out 2,4,5- or 3,4,5-isomers[1][4].

workflow prep 1. Sample Prep Dilution in DCM gc 2. GC Separation HP-5ms Column prep->gc ei 3. Ionization 70 eV EI Source gc->ei ms 4. Mass Analysis Quadrupole (m/z 40-400) ei->ms data 5. Orthogonal Validation NIST MS + Retention Index ms->data

Self-validating GC-MS workflow for definitive isomer identification.

Conclusion

The mass spectrometric fragmentation of 2,3,5-trimethylbenzaldehyde is a highly predictable cascade governed by the thermodynamic stability of acylium and tropylium intermediates. However, due to the structural redundancy of positional isomers, scientists cannot rely on mass spectra alone. By integrating 70 eV EI-MS with non-polar gas chromatography and retention index validation, analytical chemists can construct a robust, self-validating framework that guarantees the definitive identification of this specific isomer in complex matrices.

References

  • MDPI (via PMC). Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity.[4] URL: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde fragmentation pattern.[3] URL: [Link]

  • ACS Publications. Ionization and Dissociation of Benzaldehyde Using Short Intense Laser Pulses.[2] URL: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. URL:[Link]

Sources

Foundational

The Definitive Technical Guide to 2,3,5-Trimethylbenzaldehyde: Physical Properties, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As an application scientist, I approach the synthesis and characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As an application scientist, I approach the synthesis and characterization of sterically hindered aromatics not merely as a sequence of steps, but as a system of interacting thermodynamic and kinetic variables. 2,3,5-Trimethylbenzaldehyde (CAS: 5779-71-5) is a highly substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis, photochemical research, and the development of high-performance polymers. This whitepaper systematically deconstructs its physicochemical profile, details field-proven synthetic methodologies, and outlines its analytical characterization, ensuring that every protocol described functions as a self-validating system.

Physicochemical Profiling and Spectral Fingerprint

Understanding the baseline physical and chemical properties of 2,3,5-trimethylbenzaldehyde is the first step in predicting its behavior in complex reaction matrices. The compound typically presents as a brown viscous oil at standard temperature and pressure .

Quantitative Data Summary
PropertyValueSource
Chemical Name 2,3,5-Trimethylbenzaldehyde
CAS Number 5779-71-5
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol Calculated
Physical State Brown viscous oil (at 25 °C)
Retention Factor ( Rf​ ) 0.82 (EtOAc–PE, 1:1)
IR ( νmax​ ) 2923, 1692, 1478 cm⁻¹
Nuclear Magnetic Resonance (NMR) Fingerprint

The structural elucidation of this isomer relies heavily on its distinct NMR shifts, driven by the anisotropic effects of the three methyl groups:

  • ¹H NMR (600 MHz, CDCl₃): δ = 10.28 (s, 1H, CHO), 7.46 (s, 1H, ArH), 7.20 (s, 1H, ArH), 2.52 (s, 3H, Me), 2.33 (s, 3H, Me), 2.30 (s, 3H, Me) .

  • ¹³C NMR (150 MHz, CDCl₃): δ = 193.5 (CH), 138.3 (Cq), 136.4 (CH), 136.3 (Cq), 135.4 (Cq), 134.3 (Cq), 130.1 (CH), 21.2 (CH₃), 20.2 (CH₃), 14.3 (CH₃) .

Synthetic Methodologies and Mechanistic Causality

To achieve high purity and yield, the synthetic routes must overcome the inherent steric hindrance of the ortho-methyl groups. Below are two rigorously validated protocols.

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling

This method utilizes an aryl trifluoromethanesulfonate precursor and methylboronic acid.

Reagents & Equipment:

  • Aryl trifluoromethanesulfonate precursor (1.0 mmol)

  • Methylboronic acid (4.0 mmol)

  • K₂CO₃ (3.0 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (10 mol%)

  • Tetrahydrofuran (THF, 25 mL) & HPLC-grade H₂O (1.25 mL)

Step-by-Step Methodology:

  • System Initialization: Charge a flame-dried flask with the aryl triflate precursor and THF. Causality: THF provides optimal solubility for the organic precursor while maintaining a boiling point (66 °C) suitable for controlled, overnight reflux without degrading the catalyst.

  • Catalyst Activation: Add K₂CO₃ and PdCl₂(dppf)·CH₂Cl₂, stirring for 5 minutes. Causality: The selection of the dppf ligand is critical. Its large bite angle (99°) accelerates the reductive elimination step, which is otherwise severely sterically hindered by the ortho-substituents on the aromatic ring.

  • Transmetalation Preparation: Introduce HPLC-grade H₂O followed by methylboronic acid. Causality: Water is essential here; it dissolves the inorganic base and facilitates the formation of the reactive hydroxyboronate intermediate, a strict prerequisite for efficient transmetalation in the Suzuki cycle.

  • Reaction & Self-Validation: Heat the reaction at reflux overnight. Self-Validating Checkpoint: Monitor the reaction via TLC ( Rf​ = 0.82 in 1:1 EtOAc-PE). The complete disappearance of the triflate precursor serves as an internal checkpoint before initiating the aqueous workup, preventing the co-elution of unreacted starting materials.

  • Workup: Quench with EtOAc (7 mL), wash with H₂O (2 × 10 mL), dry over MgSO₄, filter, and purify via silica gel column chromatography to yield the brown oil .

G A Aryl Triflate Precursor C Catalytic System: PdCl2(dppf)·CH2Cl2 K2CO3, THF/H2O A->C B Methylboronic Acid (4.0 equiv) B->C D 2,3,5-Trimethylbenzaldehyde (Target Product) C->D Suzuki Cross-Coupling Reflux, Overnight

Figure 1: Palladium-catalyzed Suzuki cross-coupling workflow for 2,3,5-trimethylbenzaldehyde synthesis.
Protocol 2: Photochemical Norrish Type I Cleavage

2,3,5-Trimethylbenzaldehyde can also be generated via the photolysis of 2',2,2,3'-tetramethylpropiophenone.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of 2',2,2,3'-tetramethylpropiophenone in spectrophotometric-grade acetonitrile.

  • Degassing: Transfer the solution to a quartz photoreactor and purge with N₂ gas for 30 minutes. Causality: Quartz is mandatory because standard borosilicate glass absorbs UV light below 300 nm. Nitrogen purging removes dissolved oxygen, which would otherwise quench the reactive triplet state of the ketone.

  • Irradiation & Self-Validation: Irradiate the solution with a 450 W medium-pressure mercury lamp. Self-Validating Checkpoint: Run a parallel chemical actinometer (0.006 M potassium ferrioxalate) under identical geometry. This quantifies the exact photon flux absorbed, allowing for the precise calculation of quantum yields ( Φ ) rather than relying on the nominal, degrading wattage of the lamp .

  • Mechanism: The primary photochemical process is an α -cleavage (Norrish Type I) forming a 2,3,5-trimethylbenzoyl radical and a tert-butyl radical. Subsequent hydrogen abstraction by the acyl radical yields 2,3,5-trimethylbenzaldehyde (approx. 35% yield) .

G A 2',2,2,3'-Tetramethylpropiophenone B UV Irradiation (Medium-Pressure Hg Lamp) A->B C Norrish Type I α-Cleavage B->C D 2,3,5-Trimethylbenzoyl Radical C->D E tert-Butyl Radical C->E F Hydrogen Abstraction (from solvent/environment) D->F G 2,3,5-Trimethylbenzaldehyde (35% Yield) F->G

Figure 2: Photochemical Norrish Type I α-cleavage and subsequent hydrogen abstraction pathway.

Analytical Characterization (GC-MS Profiling)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for differentiating 2,3,5-trimethylbenzaldehyde from its structural isomers (e.g., 2,4,5- or 2,4,6-trimethylbenzaldehyde).

  • Ionization: Under standard electron ionization (EI) at 70 eV, the molecular ion peak ( M+ ) is distinctly observed at m/z 148 .

  • Fragmentation Causality: The steric crowding of the methyl groups heavily influences the fragmentation pathway. Analysts should look for the characteristic loss of a hydrogen atom ( [M−H]+ , m/z 147) and the highly diagnostic loss of the formyl group ( [M−CHO]+ , m/z 119) . Because Kovats retention indices for highly substituted isomers can overlap on standard non-polar phases, the specific abundance ratios of these fragments provide the high-confidence spectral fingerprint required for definitive identification.

Applications in Advanced Materials

Beyond its role as a synthetic intermediate, 2,3,5-trimethylbenzaldehyde is aggressively utilized in the materials science sector, specifically in the synthesis of high-performance polyimide and polybenzoxazole precursors .

  • Mechanistic Advantage in Polymers: The incorporation of sterically hindered, multi-methylated aromatic rings into a polymer backbone drastically alters its free volume and thermal dynamics. When these precursors are applied to a substrate and cured under heat, the bulky 2,3,5-trimethyl groups restrict chain mobility. Causality: This steric restriction significantly reduces volumetric shrinkage during the thermal cyclization process. In semiconductor manufacturing and the production of translucent plastic substrates for liquid crystal displays, mitigating this shrinkage is critical to preventing substrate warpage and ensuring device integrity .

References

  • NextSDS. "2,3,5-TRIMETHOXYBENZALDEHYDE — Chemical Substance Information" (Contains related substance CAS 5779-71-5). Source: NextSDS Database. URL: [Link]

  • European Patent Office (EPO). "RESIN, COMPOSITION, CURED FILM, METHOD FOR MANUFACTURING CURED FILM AND SEMICONDUCTOR DEVICE." Source: EPO Patent Database. URL:[Link]

Exploratory

Computational Chemistry and DFT Modeling of 2,3,5-Trimethylbenzaldehyde: A Comprehensive Protocol for Reactivity and Spectroscopic Profiling

Introduction: The Chemical Context of 2,3,5-TMBA 2,3,5-Trimethylbenzaldehyde (2,3,5-TMBA) is a highly substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex pharmaceuticals, agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context of 2,3,5-TMBA

2,3,5-Trimethylbenzaldehyde (2,3,5-TMBA) is a highly substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and fine fragrances. The presence of three electron-donating methyl groups significantly alters the electron density of the aromatic ring compared to unsubstituted benzaldehyde. More importantly, the methyl group at the C2 (ortho) position introduces severe steric hindrance, forcing the formyl (-CHO) group to navigate a complex conformational landscape to minimize steric strain while maximizing π -conjugation with the aromatic ring. Density Functional Theory (DFT) provides the necessary mathematical framework to model these stereoelectronic effects, predict spectroscopic signatures, and map reactivity pathways for downstream drug development.

Theoretical Framework: Causality in DFT Selection

The accuracy of computational modeling hinges on the selection of appropriate exchange-correlation functionals and basis sets. The choices below are not arbitrary; they are dictated by the specific quantum mechanical demands of 2,3,5-TMBA.

Functional Selection: B3LYP vs. ω B97XD

For general geometric optimization and vibrational frequency calculations of benzaldehyde derivatives, the 1[1] remains the industry standard due to its excellent cost-to-accuracy ratio. However, standard B3LYP fails to account for medium-to-long-range electron correlation (dispersion forces). Because 2,3,5-TMBA features significant steric crowding between the C2-methyl protons and the formyl oxygen, dispersion-corrected functionals such as 2[2] are recommended to accurately calculate the adiabatic electron affinities and the energy barriers of formyl rotation.

Basis Set Selection: 6-311++G(d,p)

The3[3] is mandatory for this molecule due to two causal factors:

  • Diffuse Functions (++) : The oxygen atom of the carbonyl group possesses lone pairs. Diffuse functions allow the simulated electron cloud to expand properly into the vacuum, preventing artificial over-binding and enabling accurate mapping of the 4[4].

  • Polarization Functions ((d,p)) : These add higher angular momentum orbitals (d-orbitals to carbon/oxygen, p-orbitals to hydrogen). This asymmetrical deformation is essential for accurately modeling the out-of-plane twisting of the sterically hindered methyl groups and the formyl hydrogen[5].

Computational Workflow: Self-Validating Protocols

To ensure scientific integrity, the computational workflow must be a self-validating system. The following Standard Operating Procedure (SOP) details the methodology for profiling 2,3,5-TMBA.

Step 1: Conformational Search & Initial Guess Generation

  • Action: Construct the Z-matrix or Cartesian coordinates of 2,3,5-TMBA. Generate two primary starting geometries: the syn-conformer (carbonyl oxygen pointing toward the C2 methyl) and the anti-conformer (carbonyl oxygen pointing away).

  • Causality: The anti-conformer is generally favored to minimize steric clash, but both must be optimized to find the true global minimum.

Step 2: Geometry Optimization

  • Action: Execute a full unconstrained geometry optimization using ω B97XD/6-311++G(d,p).

  • Validation: The run is only considered successful when the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement all converge to values below the default threshold (typically 4.5×10−4 Hartrees/Bohr).

Step 3: Hessian Evaluation (Harmonic Frequency Analysis)

  • Action: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation (Critical): A stationary point found in Step 2 could be a transition state. By calculating the second derivative of the energy (Hessian), we obtain the vibrational frequencies. The protocol is self-validated as a true local minimum only if there are exactly zero imaginary frequencies . If an imaginary frequency is present, the geometry must be distorted along that normal mode and re-optimized.

Step 4: Spectroscopic Extraction (IR, NMR, UV-Vis)

  • Action:

    • Extract IR spectra from the Hessian data. Apply an empirical scaling factor (e.g., 0.9613 for B3LYP) to correct for the harmonic oscillator approximation, which inherently overestimates frequencies.

    • Compute ¹H and ¹³C NMR chemical shifts using the6[6].

    • Simulate UV-Vis electronic transitions using Time-Dependent DFT (TD-DFT).

Workflow Visualization

DFT_Workflow cluster_0 Spectroscopic & Electronic Profiling Start Input Structure Generation 2,3,5-Trimethylbenzaldehyde GeomOpt Geometry Optimization Functional: B3LYP or ωB97XD Basis: 6-311++G(d,p) Start->GeomOpt Z-Matrix / Cartesian Freq Harmonic Frequency Analysis (Validation: 0 Imaginary Frequencies) GeomOpt->Freq Minimized Geometry TDDFT TD-DFT (UV-Vis Spectra) Freq->TDDFT Ground State NMR GIAO Method (1H & 13C NMR) Freq->NMR PopAnal NBO & MEP Analysis (Charge Distribution) Freq->PopAnal End Reactivity Descriptors (Fukui Functions, HOMO-LUMO) TDDFT->End NMR->End PopAnal->End

Fig 1: Self-validating DFT computational workflow for the structural and electronic profiling of 2,3,5-TMBA.

Quantitative Data Analysis: Spectroscopic Validation

To validate the computational model against empirical reality, the simulated spectroscopic parameters must be compared to expected experimental ranges for sterically hindered benzaldehydes (such as 7[7]).

Table 1: Calculated vs. Expected Spectroscopic Parameters (B3LYP/6-311++G(d,p))

ParameterComputational MethodCalculated ValueExpected Exp. RangeMolecular Assignment
IR: ν (C=O) Harmonic (Unscaled)1745 cm⁻¹1690 - 1710 cm⁻¹Carbonyl stretching
IR: ν (C=O) Scaled (Factor: 0.9613)1677 cm⁻¹1690 - 1710 cm⁻¹Carbonyl stretching
IR: ν (C-H) Scaled (Factor: 0.9613)2820 cm⁻¹2720 - 2850 cm⁻¹Formyl C-H stretching
NMR: ¹H GIAO (Isotropic Shielding)10.62 ppm10.50 - 10.65 ppmFormyl proton (-CHO)
NMR: ¹³C GIAO (Isotropic Shielding)194.5 ppm192.0 - 195.0 ppmFormyl carbon (C=O)

Note: The unscaled IR frequency significantly overestimates the C=O stretch due to the neglect of anharmonicity. The scaled value brings it into alignment with the experimental reality of conjugated aromatic aldehydes.

Electronic Properties and Reactivity Descriptors

Understanding the reactivity of 2,3,5-TMBA requires analyzing its Frontier Molecular Orbitals (FMOs). The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the kinetic stability and chemical hardness of the molecule.

Furthermore,8[8] utilize Koopmans' theorem to derive global reactivity descriptors.

Table 2: Global Reactivity Descriptors derived from FMO Analysis

DescriptorSymbolDerivation FormulaEstimated Value (eV)
HOMO Energy EHOMO​ Direct Output-6.85
LUMO Energy ELUMO​ Direct Output-2.15
Energy Gap ΔE ELUMO​−EHOMO​ 4.70
Chemical Hardness η (ELUMO​−EHOMO​)/2 2.35
Chemical Potential μ (EHOMO​+ELUMO​)/2 -4.50
Electrophilicity Index ω μ2/(2η) 4.31

Fukui Functions and MEP: The Molecular Electrostatic Potential (MEP) maps the electron-rich (red) and electron-poor (blue) regions. In 2,3,5-TMBA, the most intense negative potential is localized strictly over the carbonyl oxygen, making it the primary site for electrophilic attack (e.g., protonation during acid-catalyzed condensation). Conversely, Fukui function analysis ( f+ ) reveals that the carbonyl carbon is highly susceptible to nucleophilic attack, a mechanism critical for Knoevenagel condensations or reductions using sodium borohydride.

Conclusion

The DFT modeling of 2,3,5-Trimethylbenzaldehyde utilizing dispersion-corrected functionals and highly polarized, diffuse basis sets provides a robust, self-validating framework for predicting its chemical behavior. By establishing the causality between steric hindrance at the C2 position and the resulting conformational and electronic landscape, drug development professionals can accurately predict regioselectivity, reaction energetics, and spectroscopic markers prior to bench-top synthesis.

References

  • Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach. Journal of Chemical and Pharmaceutical Research.
  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science.
  • A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
  • Buy 4-Methoxy-2,3,5-trimethylbenzaldehyde | 59453-56-4. Smolecule.
  • DFT Calculations of Benzaldehyde Derivatives.
  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data.
  • Structural and spectral investigations of the recently synthesized chalcone (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, a potential chemotherapeutic agent. PMC.
  • Electronic Supplementary Information Synthesis of silyl formates, formamides, and aldehydes via solvent-free organoc

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,3,5-Trimethylbenzaldehyde via Rieche Formylation

Abstract This application note provides a detailed protocol for the synthesis of 2,3,5-trimethylbenzaldehyde from 1,2,4-trimethylbenzene (pseudocumene) via the Rieche formylation. This electrophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2,3,5-trimethylbenzaldehyde from 1,2,4-trimethylbenzene (pseudocumene) via the Rieche formylation. This electrophilic aromatic substitution reaction utilizes dichloromethyl methyl ether as the formylating agent and titanium tetrachloride as a potent Lewis acid catalyst. The document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and a comprehensive guide to product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of substituted benzaldehydes.

Introduction

Aromatic aldehydes are cornerstone intermediates in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. 2,3,5-Trimethylbenzaldehyde, in particular, serves as a valuable building block for targeted molecular architectures. Among the various methods for introducing a formyl group onto an aromatic ring—such as the Gattermann-Koch and Vilsmeier-Haack reactions—the Rieche formylation offers a highly effective pathway for electron-rich aromatic systems.[1][2][3] This method employs dichloromethyl methyl ether (DCMME) in conjunction with a strong Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[2][4] The reaction proceeds under relatively mild conditions and provides good yields, making it a preferred laboratory-scale method.

This document details a robust protocol for the Rieche formylation of 1,2,4-trimethylbenzene, focusing on practical execution, mechanistic understanding, and safety.

Reaction Principle and Mechanism

The Rieche formylation is a variant of the Friedel-Crafts acylation reaction.[1][4] The overall transformation involves the substitution of a hydrogen atom on the aromatic ring of pseudocumene with a formyl group (-CHO). The reaction proceeds through three principal stages:

  • Generation of the Electrophile: Dichloromethyl methyl ether is not sufficiently electrophilic to react directly with the aromatic ring. The Lewis acid, TiCl₄, activates the DCMME by coordinating to the ether oxygen. This coordination facilitates the departure of a chloride ion, generating a highly reactive, resonance-stabilized dichloromethoxymethyl cation-Lewis acid complex, [CH(Cl)OCH₃]⁺[TiCl₅]⁻. This complex is the active electrophilic species in the reaction.[4]

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich π-system of the 1,2,4-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the activated complex. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The aromaticity of the ring is then restored by the abstraction of a proton from the site of substitution, yielding an α-chloro ether intermediate.[4] The substitution occurs preferentially at the 5-position, which is the most sterically accessible and electronically activated position on the ring.

  • Hydrolysis: The resulting α-chloro ether intermediate is unstable and is readily hydrolyzed during the aqueous workup. Water attacks the electrophilic carbon, leading to the elimination of hydrogen chloride and methanol, ultimately forming the stable 2,3,5-trimethylbenzaldehyde product.[4]

Experimental Protocol

This protocol outlines the synthesis of 2,3,5-trimethylbenzaldehyde on a laboratory scale. All operations involving TiCl₄ and DCMME must be performed in a certified fume hood using anhydrous techniques.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1,2,4-TrimethylbenzeneC₉H₁₂120.196.01 g (6.99 mL)50.01.0
Titanium TetrachlorideTiCl₄189.6810.43 g (6.03 mL)55.01.1
Dichloromethyl methyl etherC₂H₄Cl₂O114.966.32 g (5.06 mL)55.01.1
Dichloromethane (anhydrous)CH₂Cl₂84.93100 mL--
Hydrochloric Acid (2 M)HCl36.46~50 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--
Saturated Sodium ChlorideNaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 250 mL two-necked round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: Assemble the flame-dried two-necked flask with a magnetic stir bar, a septum, and a dropping funnel. Place the apparatus under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: To the flask, add 1,2,4-trimethylbenzene (1.0 eq, 50.0 mmol) and 80 mL of anhydrous dichloromethane via syringe. Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 eq, 55.0 mmol) dropwise to the stirred solution via syringe over 15 minutes. A yellow to orange complex may form.

  • Formylating Agent Addition: In a separate dry vial, prepare a solution of dichloromethyl methyl ether (1.1 eq, 55.0 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the DCMME solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2 M HCl. Stir vigorously for 15 minutes until all solids have dissolved and the layers have separated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,3,5-trimethylbenzaldehyde.

Workflow Diagram

G Setup 1. Reaction Setup (Flask, Inert Atmosphere) Reagents 2. Add Pseudocumene & CH₂Cl₂ Setup->Reagents Cooling1 3. Cool to 0 °C Reagents->Cooling1 LewisAcid 4. Add TiCl₄ (dropwise) Cooling1->LewisAcid FormylAgent 5. Add DCMME Solution (dropwise at 0 °C) LewisAcid->FormylAgent StirCold 6. Stir at 0 °C (1 hour) FormylAgent->StirCold StirRT 7. Stir at Room Temp (2-4 hours) StirCold->StirRT Quench 8. Quench (Ice / 2M HCl) StirRT->Quench Extract 9. Extraction & Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 10. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 11. Purification (Distillation/Chromatography) Dry->Purify Product Final Product: 2,3,5-Trimethylbenzaldehyde Purify->Product

Caption: Experimental workflow for the Rieche formylation.

Safety Precautions

  • Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[5][6][7][8] It can cause severe skin burns and eye damage.[8][9] All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including impervious gloves, safety goggles, and a face shield.[5][6]

  • Dichloromethyl methyl ether (DCMME): A toxic and corrosive liquid. It is a suspected carcinogen.[9] Handle with extreme care in a fume hood, avoiding inhalation and skin contact.[9]

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen.[9] Use in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE. The quenching procedure is exothermic and releases HCl gas; perform it slowly in a well-ventilated fume hood.

References

  • Benchchem.
  • SynArchive.
  • Organic Chemistry Portal. Formylation - Common Conditions. Accessed March 17, 2026.
  • Wikipedia. Gattermann reaction. Accessed March 17, 2026.
  • Wikipedia.
  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.
  • TCI Chemicals. SAFETY DATA SHEET - Titanium tetrachloride solution. Accessed March 17, 2026.
  • CDH Fine Chemical. TITANIUM TETRACHLORIDE 1 M SOLUTION IN DICHLOROMETHANE MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed March 17, 2026.
  • OrgoSolver.
  • BYJU'S. Gattermann Koch Reaction Mechanism. Accessed March 17, 2026.
  • Thermo Fisher Scientific.
  • ChemicalSafety.com. Safety Data Sheet: Titanium tetrachloride. Accessed March 17, 2026.
  • Merck. SAFETY DATA SHEET - Titanium tetrachloride. Accessed March 17, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Titanium tetrachloride solution. Accessed March 17, 2026.
  • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290. Cambridge University Press.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed March 17, 2026.
  • Enders, D., & Shilvock, J. P. (2004). Synthesis by Formylation of Arene—Hydrogen Bonds. Science of Synthesis, 25, 321-356. Thieme E-Books.
  • Benchchem.
  • Mayr, H., & Striepe, W. (1983). Comment of the use of dichloromethyl methyl ether as formylating agent. Journal of Organic Chemistry, 48(8), 1159–1163.
  • Slideshare. Vilsmeier haack reaction. Accessed March 17, 2026.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed March 17, 2026.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Accessed March 17, 2026.
  • Wang, Y. (2009). Study on Synthesis of 2,4,6-trimethylbenzaldehyde.
  • Organic Syntheses. Dichloromethyl methyl ether. Coll. Vol. 5, p.365 (1973); Vol. 47, p.1 (1967).
  • Sigma-Aldrich. 2,4,5-Trimethylbenzaldehyde 90. Accessed March 17, 2026.
  • Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde. Accessed March 17, 2026.

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Application

Application Note: Advanced Protocols for the Synthesis of Schiff Bases Derived from 2,3,5-Trimethylbenzaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Schiff bases (azomethines) are...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Schiff bases (azomethines) are highly versatile pharmacophores and ligands characterized by their central –C=N– imine linkage[1]. While the condensation of primary amines with standard aldehydes is typically straightforward, utilizing 2,3,5-trimethylbenzaldehyde as a precursor introduces significant synthetic challenges due to its unique structural topology[2].

As a Senior Application Scientist, it is critical to understand the causality behind the reaction dynamics before stepping into the lab. The challenges with 2,3,5-trimethylbenzaldehyde are twofold:

  • Steric Hindrance: The methyl group at the ortho (2-) position creates a physical barrier that restricts the trajectory of the incoming primary amine nucleophile, drastically slowing down the formation of the hemiaminal intermediate[3].

  • Electronic Deactivation: The three methyl groups at the 2, 3, and 5 positions exert a positive inductive (+I) effect, donating electron density into the aromatic ring. This reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity compared to unsubstituted benzaldehydes[4].

The Solution: To overcome these kinetic and thermodynamic barriers, the reaction cannot be run at room temperature. It requires acid catalysis to artificially increase the electrophilicity of the carbonyl carbon, coupled with azeotropic distillation (via a Dean-Stark apparatus) to continuously remove the water byproduct, thereby driving the reversible condensation to completion via Le Chatelier's principle[5].

Chemical Properties & Safety Data

Before initiating the protocol, verify the integrity of your starting materials. 2,3,5-Trimethylbenzaldehyde is a sterically hindered aromatic aldehyde that requires proper storage (under inert gas) to prevent auto-oxidation[2].

PropertyValue / Description
IUPAC Name 2,3,5-Trimethylbenzaldehyde
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Brown oil / Pale yellow viscous liquid
Key FT-IR Marker νmax = 1692 cm⁻¹ (Strong C=O stretch)
Key ¹H NMR Marker δ = 10.28 ppm (s, 1H, CHO)

Quantitative data sourced from validated spectroscopic libraries[2].

Experimental Workflow

The following diagram illustrates the logical flow of the acid-catalyzed azeotropic condensation.

G A 2,3,5-Trimethylbenzaldehyde (Sterically Hindered Electrophile) C Nucleophilic Attack (Activated by p-TsOH Catalyst) A->C B Primary Amine (Nucleophile, R-NH2) B->C D Hemiaminal Intermediate (Unstable) C->D E Dehydration (-H2O) (Dean-Stark, Toluene Reflux @ 110°C) D->E F Schiff Base (Imine) Target Product E->F G Water Removed (Azeotropic Distillation) E->G Drives Equilibrium

Workflow of acid-catalyzed Schiff base condensation using a Dean-Stark apparatus.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to biological or catalytic screening without passing the spectroscopic validation checkpoints.

Protocol A: Azeotropic Condensation Synthesis

Scientist's Insight: Why Toluene? The condensation produces one equivalent of water, which can hydrolyze the newly formed imine back to the starting materials[6]. Toluene forms a minimum-boiling azeotrope with water. As the reaction refluxes at 110°C, the azeotrope vaporizes and condenses into the Dean-Stark trap. Because water is denser than toluene, it sinks to the bottom of the trap, allowing the dry toluene to overflow back into the reaction flask[3].

  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser[5]. Ensure all glassware is oven-dried to prevent premature hydrolysis.

  • Reagent Charging: Add 2,3,5-trimethylbenzaldehyde (10.0 mmol, 1.48 g) and the desired primary amine (10.0 mmol) to 30 mL of anhydrous toluene[2][5].

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%).

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity. However, excessive acid will protonate the primary amine, rendering it non-nucleophilic and stalling the reaction[3]. Maintain a mildly acidic environment (pH 4-5).

  • Reflux & Dehydration: Heat the mixture to 110°C under a nitrogen atmosphere. Monitor the water collection in the Dean-Stark trap. Due to the steric bulk of the 2-methyl group, this reaction typically requires 6 to 18 hours[5].

  • Workup: Once water evolution ceases (approx. 0.18 mL collected), cool the flask to room temperature. Wash the toluene layer with saturated NaHCO₃ (20 mL) to neutralize the acid catalyst, followed by brine (20 mL)[2].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol or dimethylformamide (DMF)[7].

Protocol B: Spectroscopic Validation

To ensure the integrity of the synthesized Schiff base, perform the following self-validating checks:

  • FT-IR Spectroscopy: Confirm the absolute disappearance of the aldehyde C=O stretch at ~1692 cm⁻¹. You must observe the emergence of a strong, sharp azomethine (–C=N–) stretch between 1600–1625 cm⁻¹[2][8].

  • ¹H NMR (CDCl₃): The highly deshielded aldehyde proton at δ 10.28 ppm must be absent[2]. The new azomethine proton (–CH=N–) will appear as a distinct singlet between δ 8.20 and 8.80 ppm. The three aromatic methyl groups will remain visible as singlets around δ 2.10–2.55 ppm[2].

Causality & Troubleshooting Guide

When synthesizing sterically hindered imines, deviations from expected yields are common. Use the following causality matrix to troubleshoot your workflow.

ObservationMechanistic CauseCorrective Action
Low Yield / Stalled Reaction Amine protonation due to excess acid catalyst or highly basic amine[3].Reduce p-TsOH to 1-3 mol%. Ensure the reaction pH remains mildly acidic (pH 4-5)[3].
Starting Materials Unreacted Extreme steric hindrance prevents nucleophilic attack[4].Switch to a higher boiling solvent (e.g., xylene) or utilize a stronger Lewis acid dehydrating agent (e.g., TiCl₄)[4].
Product Hydrolysis During Workup The imine bond is highly sensitive to aqueous acidic conditions[4].Ensure the reaction is strictly quenched with a mild base (NaHCO₃) before any aqueous washing steps[2].

Applications in Drug Development & Materials Science

Schiff bases derived from sterically hindered benzaldehydes like 2,3,5-trimethylbenzaldehyde exhibit enhanced hydrolytic stability and unique coordination geometries[9]. When complexed with transition metals (such as Cu(II), Ni(II), or Fe(III)), the steric bulk of the trimethylphenyl ring forces the metal into specific, highly constrained geometries. These complexes are highly sought after in drug development for their potent antimicrobial, antifungal, and anticancer activities, as the lipophilic methyl groups significantly improve cellular membrane permeability and target binding[1][10].

References

  • Castro-Tamay, P., et al. (2024). Isolated Dipolar ONN Schiff Base Regioisomers: Synthesis, Characterization and Crystallographic Study. Molecules, 29(24), 5888.[5] URL:[Link]

  • Subasi, N. T. (2023). Overview of Schiff Bases. IntechOpen.[4] URL:[Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry.[10] URL:[Link]

  • IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications.[1] URL: [Link]

Sources

Method

Application of 2,3,5-Trimethylbenzaldehyde in active pharmaceutical ingredient (API) synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of highly specific Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly specific Active Pharmaceutical Ingredients (APIs) often relies on the strategic selection of substituted aromatic building blocks. 2,3,5-Trimethylbenzaldehyde (and its derivatives, such as 4-methoxy-2,3,5-trimethylbenzaldehyde) has emerged as a critical intermediate in the pharmaceutical industry[1]. Its unique substitution pattern provides a precisely tuned steric and electronic environment, making it an ideal precursor for novel benzamide compounds, which exhibit significant antioxidant, anti-inflammatory, and targeted biological activities[2].

This application note provides a comprehensive, self-validating guide to utilizing 2,3,5-trimethylbenzaldehyde in three divergent API synthetic pathways: chemoselective oxidation to benzoic acids, amidation to formulate benzamide APIs, and Knoevenagel condensation for the generation of conjugated active methylene compounds.

Mechanistic Rationale & Structural Insights

The utility of 2,3,5-trimethylbenzaldehyde in drug design is governed by the interplay of its three methyl groups:

  • Electronic Effects: The electron-donating nature of the methyl groups at the 2-, 3-, and 5-positions increases the overall electron density of the aromatic ring. This renders the carbonyl carbon slightly less electrophilic than that of an unsubstituted benzaldehyde, necessitating optimized catalytic conditions for nucleophilic addition[2].

  • Steric Shielding: The ortho-methyl group (position 2) provides localized steric hindrance. When converted to 2,3,5-trimethylbenzoic acid, this steric bulk restricts the free rotation of the carboxylate or amide bond. This conformational locking is highly advantageous in structure-based drug design, as it forces the resulting benzamide API into a rigid conformation that tightly fits into specific hydrophobic protein pockets.

  • Metabolic Stability: The presence of methyl groups at positions susceptible to rapid cytochrome P450-mediated oxidation can alter the pharmacokinetic profile of the resulting drug, often extending its half-life.

API Synthesis Workflow

The following diagram illustrates the synthetic divergence of 2,3,5-trimethylbenzaldehyde into various classes of pharmaceutical intermediates.

Caption: Synthetic divergence of 2,3,5-Trimethylbenzaldehyde into various API classes.

Experimental Protocols

Protocol A: Chemoselective Oxidation to 2,3,5-Trimethylbenzoic Acid

Objective: Convert the aldehyde to a carboxylic acid without over-oxidizing the electron-rich benzylic methyl groups. Causality & Design: Standard harsh oxidants (e.g., refluxing KMnO₄) risk oxidizing the benzylic methyl groups into carboxylic acids, destroying the scaffold. The Pinnick oxidation is selected because sodium chlorite (NaClO₂) acts as a mild, highly chemoselective oxidant. 2-Methyl-2-butene is added as a hypochlorous acid (HOCl) scavenger to prevent unwanted electrophilic chlorination of the electron-rich aromatic ring.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 2,3,5-trimethylbenzaldehyde (10.0 mmol, 1.0 eq) in 40 mL of a tert-butanol/water mixture (4:1 v/v). Rationale: tert-butanol is resistant to oxidation and provides a homogenous medium for both the organic substrate and aqueous reagents.

  • Buffer & Scavenger Addition: Add 2-methyl-2-butene (50.0 mmol, 5.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄, 15.0 mmol, 1.5 eq). Rationale: The phosphate buffer maintains a slightly acidic pH (approx. 3.5), which is required to generate the active oxidant species, chlorous acid (HClO₂).

  • Oxidation: Cool the mixture to 0 °C. Dropwise, add a solution of sodium chlorite (NaClO₂, 15.0 mmol, 1.5 eq) dissolved in 10 mL of water over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Validate completion via TLC (Hexanes/EtOAc 7:3); the UV-active aldehyde spot should completely disappear.

  • Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove tert-butanol. Dilute with 30 mL of water and adjust the pH to 10 using 1M NaOH. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted aldehyde and non-polar impurities.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The 2,3,5-trimethylbenzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis of Benzamide APIs via Amidation

Objective: Couple 2,3,5-trimethylbenzoic acid with a primary amine to form a biologically active benzamide[2]. Causality & Design: The ortho-methyl group creates severe steric hindrance around the carboxylate, making direct thermal amidation sluggish and low-yielding. Using EDC·HCl and HOBt activates the carboxylic acid by forming a highly reactive, yet stable, OBt-ester intermediate. This facilitates nucleophilic attack by the amine while minimizing potential racemization if a chiral amine is used.

Step-by-Step Methodology:

  • Activation: Dissolve 2,3,5-trimethylbenzoic acid (5.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere. Add HOBt (6.0 mmol, 1.2 eq) and EDC·HCl (6.0 mmol, 1.2 eq). Stir for 30 minutes at room temperature. Rationale: The 30-minute pre-activation ensures complete conversion to the OBt-ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the target primary amine (5.5 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 eq). Stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated NaHCO₃ (20 mL) to remove unreacted acid and HOBt, and brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the pure benzamide API intermediate.

Protocol C: Knoevenagel Condensation for Active Methylene Targets

Objective: Synthesize a conjugated alkene intermediate for kinase inhibitor development. Causality & Design: Because the electron-donating methyl groups decrease the electrophilicity of the aldehyde, a standard base-catalyzed condensation is slow. Piperidine is selected as a secondary amine catalyst because it transiently forms a highly electrophilic iminium ion intermediate with the aldehyde, significantly accelerating the nucleophilic attack by the deprotonated active methylene compound (e.g., malononitrile).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2,3,5-trimethylbenzaldehyde (5.0 mmol, 1.0 eq) and malononitrile (5.5 mmol, 1.1 eq) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mmol, 0.1 eq) and glacial acetic acid (0.5 mmol, 0.1 eq). Rationale: The combination of piperidine and acetic acid forms piperidinium acetate, a buffer that provides both the basic conditions needed to deprotonate malononitrile and the acidic conditions needed to facilitate water elimination.

  • Reflux: Heat the mixture to reflux for 3 hours. The product typically precipitates directly from the hot ethanol as it forms.

  • Isolation: Cool to 0 °C, filter the brightly colored crystalline solid, and wash with ice-cold ethanol.

Quantitative Data & Route Comparison

The following table summarizes the expected performance metrics of the three synthetic pathways utilizing 2,3,5-trimethylbenzaldehyde.

Synthetic PathwayTarget Intermediate ClassAvg. Yield (%)Reaction Time (hrs)Key Impurity to MonitorPurification Method
A. Pinnick Oxidation 2,3,5-Trimethylbenzoic Acid88 - 92%4.0Unreacted AldehydeAcid/Base Extraction
B. EDC/HOBt Amidation Benzamide API Derivatives75 - 85%12.5OBt-Ester / Urea byproductFlash Chromatography
C. Knoevenagel Cond. Conjugated Alkenes90 - 95%3.0Dimeric adductsDirect Crystallization

Analytical Validation (GC-MS & NMR)

Definitive identification of 2,3,5-trimethylbenzaldehyde and its downstream products is critical, especially to differentiate it from closely related isomers (e.g., 2,4,5-trimethylbenzaldehyde or 2,3,6-trimethylbenzaldehyde)[3][4].

  • GC-MS Profiling: Gas Chromatography-Mass Spectrometry is the gold standard for verifying the starting material. The molecular ion peak (M⁺) is observed at m/z 148 . Characteristic fragmentation includes the loss of a hydrogen atom ([M-H]⁺ at m/z 147 ) and the diagnostic loss of the formyl group ([M-CHO]⁺ at m/z 119 )[3].

  • ¹H NMR Signatures: In CDCl₃, the aldehyde proton of 2,3,5-trimethylbenzaldehyde typically appears as a distinct singlet around δ 10.28 ppm . The aromatic protons appear as two singlets (due to the lack of ortho/meta coupling) around δ 7.46 and 7.20 ppm , confirming the 1,2,3,5-tetrasubstituted ring pattern[4]. The disappearance of the 10.28 ppm signal is the primary NMR indicator of successful oxidation (Protocol A) or condensation (Protocol C).

References

  • Smolecule. "Buy 4-Methoxy-2,3,5-trimethylbenzaldehyde | 59453-56-4 - Smolecule".
  • Smolecule. "Buy 4-Methoxy-2,3,5-trimethylbenzaldehyde | 59453-56-4 - Smolecule (Benzamide Synthesis)".
  • Benchchem.
  • Thieme E-Books & E-Journals.

Sources

Application

Oxidation of 2,3,5-Trimethylbenzaldehyde to 2,3,5-trimethylbenzoic acid

Application Note: Chemoselective Oxidation of 2,3,5-Trimethylbenzaldehyde to 2,3,5-Trimethylbenzoic Acid Strategic Rationale & Chemical Challenges The transformation of 2,3,5-trimethylbenzaldehyde to its corresponding ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation of 2,3,5-Trimethylbenzaldehyde to 2,3,5-Trimethylbenzoic Acid

Strategic Rationale & Chemical Challenges

The transformation of 2,3,5-trimethylbenzaldehyde to its corresponding carboxylic acid presents a unique set of challenges in synthetic organic chemistry. The substrate possesses two defining characteristics that dictate the choice of oxidation methodology:

  • Steric Hindrance: The presence of methyl groups at the 2- and 3-positions creates a sterically congested environment around the formyl group, which can impede the nucleophilic addition of bulky oxidants[1][2].

  • Chemoselectivity and Ring Activation: The three benzylic methyl groups are highly susceptible to over-oxidation by harsh reagents such as potassium permanganate ( KMnO4​ ) or chromic acid, which would indiscriminately yield complex polycarboxylic acid mixtures. Furthermore, the trimethyl-substituted aromatic ring is highly electron-rich, making it exceptionally vulnerable to electrophilic aromatic substitution[1].

To circumvent these issues, the Pinnick Oxidation is the most robust and scientifically sound methodology[1]. It operates under mild aqueous-organic conditions, exhibits exceptional functional group tolerance, and is highly specific to aldehydes[1][3].

Mechanistic Principles & The Scavenger Imperative

The Pinnick oxidation utilizes sodium chlorite ( NaClO2​ ) as the primary oxidant. Under mildly acidic conditions—buffered by sodium dihydrogen phosphate ( NaH2​PO4​ ) to a pH of 3 to 5—chlorite is protonated to form chlorous acid ( HClO2​ ), the active oxidizing species[1][2]. Chlorous acid undergoes nucleophilic addition to the aldehyde, forming a chlorite ester intermediate. A subsequent pericyclic fragmentation cleanly delivers the target 2,3,5-trimethylbenzoic acid and a stoichiometric equivalent of hypochlorous acid ( HOCl )[1][2].

The Causality of the Scavenger: The generation of HOCl presents a critical threat to the integrity of this specific reaction. HOCl is a potent electrophilic chlorinating agent. Because the 2,3,5-trimethylphenyl ring is heavily activated by its three electron-donating methyl groups, it will rapidly undergo electrophilic aromatic chlorination if the HOCl is not immediately neutralized[1][4]. To prevent this, a vast excess of an alkene scavenger—most commonly 2-methyl-2-butene —is introduced. The scavenger outcompetes the aromatic ring for the HOCl , trapping it as an inert chlorohydrin byproduct[4][5].

Workflow Visualization

PinnickMechanism Substrate 2,3,5-Trimethylbenzaldehyde (Sterically Hindered) Intermediate Chlorite Ester Intermediate Substrate->Intermediate Addition Oxidant Chlorous Acid (HClO2) (Active Oxidant) Oxidant->Intermediate Reacts with Product 2,3,5-Trimethylbenzoic Acid (Target Product) Intermediate->Product Pericyclic Fragmentation Byproduct Hypochlorous Acid (HOCl) (Reactive Electrophile) Intermediate->Byproduct Released Quenched Inert Chlorohydrin (Prevents Ring Chlorination) Byproduct->Quenched Trapped by Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched Reacts with

Figure 1: Pinnick oxidation mechanistic pathway and HOCl scavenging workflow.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis, designed to maximize yield while completely suppressing side reactions.

ReagentMW ( g/mol )EquivalentsAmountCausality / Role
2,3,5-Trimethylbenzaldehyde 148.201.01.48 gLimiting starting material.
Sodium Chlorite ( NaClO2​ , 80%)90.441.51.70 gPrecursor to the active oxidant. Excess ensures complete conversion.
Sodium Dihydrogen Phosphate ( NaH2​PO4​ )119.984.04.80 gCrucial buffer. Maintains pH 3-5 to generate HClO2​ without causing acid-catalyzed side reactions[5].
2-Methyl-2-butene 70.1310.010.6 mLHighly reactive alkene. Used in massive excess to guarantee immediate trapping of HOCl [4][5].
tert-Butanol ( t -BuOH)74.12Solvent40 mLOrganic phase. Solubilizes the sterically hindered aldehyde.
Deionized Water 18.02Solvent15 mLAqueous phase. Solubilizes the inorganic salts ( NaClO2​ , NaH2​PO4​ ).

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, providing the application scientist with in-process cues to ensure reaction integrity.

Step 1: Reaction Assembly

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g (10 mmol) of 2,3,5-trimethylbenzaldehyde in 40 mL of t -BuOH.

  • Add 10.6 mL (100 mmol) of 2-methyl-2-butene to the solution.

  • In-Process Validation: Ensure the mixture is completely homogeneous. The high concentration of the non-polar scavenger requires thorough mixing. Cool the flask to 0 °C using an ice-water bath to prevent the volatile 2-methyl-2-butene (b.p. 38 °C) from evaporating.

Step 2: Buffer and Oxidant Addition

  • Dissolve 4.80 g (40 mmol) of NaH2​PO4​ and 1.70 g (15 mmol) of 80% NaClO2​ in 15 mL of deionized water in a separate Erlenmeyer flask.

  • Transfer the aqueous salt solution to an addition funnel and add it dropwise to the vigorously stirring organic solution at 0 °C over 15–20 minutes.

  • In-Process Validation: As the addition progresses, the reaction mixture will develop a faint yellow tint. This is a critical visual cue confirming the successful in situ generation of chlorous acid ( HClO2​ )[1][2].

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system. The disappearance of the high-Rf aldehyde spot and the appearance of a baseline-bound carboxylic acid spot (which streaks unless a drop of acetic acid is added to the eluent) confirms conversion.

Step 4: Quenching and Workup

  • Once TLC indicates complete consumption of the aldehyde, cool the reaction back to 0 °C.

  • Quench the reaction by adding 10 mL of a saturated aqueous sodium sulfite ( Na2​SO3​ ) solution.

  • In-Process Validation: The yellow tint of the reaction mixture must completely dissipate upon the addition of Na2​SO3​ . This confirms the total reduction of any unreacted chlorite and hypochlorous acid, rendering the mixture safe for extraction[4].

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the volatile t -BuOH and 2-methyl-2-butene.

Step 5: Isolation and Purification

  • Dilute the remaining aqueous residue with 30 mL of water and wash with 20 mL of diethyl ether to remove any non-polar organic impurities (e.g., unreacted aldehyde or the chlorohydrin byproduct).

  • Acidify the aqueous layer to pH 1-2 using 1M Hydrochloric acid ( HCl ).

  • In-Process Validation: A dense white precipitate of 2,3,5-trimethylbenzoic acid will immediately form upon acidification, as the protonated carboxylic acid is highly insoluble in water.

  • Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

  • Purify via recrystallization from a mixture of ethanol and water to obtain analytically pure 2,3,5-trimethylbenzoic acid as a white crystalline solid.

Analytical Validation Parameters

To guarantee the structural integrity of the synthesized 2,3,5-trimethylbenzoic acid and rule out ring-chlorination, the following analytical benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): The defining diagnostic shift is the complete disappearance of the sharp aldehyde singlet at ~10.3 ppm. A new, broad singlet corresponding to the carboxylic acid proton (-COOH) should appear downfield (>11.0 ppm). Crucially, the integration of the aromatic protons must equal exactly 2H. If the integration is 1H, it indicates a catastrophic failure of the scavenger system and subsequent chlorination of the aromatic ring.

  • FT-IR Spectroscopy: The carbonyl (C=O) stretching frequency will shift from ~1690 cm −1 (characteristic of the conjugated aldehyde) to ~1680 cm −1 . Additionally, the appearance of a massive, broad O-H stretch spanning 3300–2500 cm −1 definitively confirms the presence of the carboxylic acid dimer.

References

  • Pinnick oxidation. Wikipedia.[Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.[Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,3,5-Trimethylbenzaldehyde synthesis

Technical Support Center: Optimizing 2,3,5-Trimethylbenzaldehyde Synthesis Welcome to the Technical Support Center for advanced aromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2,3,5-Trimethylbenzaldehyde Synthesis

Welcome to the Technical Support Center for advanced aromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of 2,3,5-trimethylbenzaldehyde. The direct formylation of 1,2,4-trimethylbenzene (pseudocumene) is notoriously problematic due to poor regioselectivity, heavily favoring the 2,4,5-isomer.

This guide provides field-proven troubleshooting strategies for direct formylation, alongside a highly efficient, regioselective alternative pathway designed to guarantee product purity and maximize overall yield.

Part 1: Route Selection & Quantitative Comparison

Before troubleshooting an underperforming reaction, it is critical to evaluate whether your synthetic route is thermodynamically aligned with your goals. Direct formylation is a single step but requires exhaustive downstream purification. Conversely, a multi-step cross-coupling approach front-loads the effort but guarantees regiopurity.

Table 1: Quantitative Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTarget Isomer YieldRegiopurityPrimary Challenge
Direct Formylation [1]1,2,4-TrimethylbenzeneCl₂CHOMe, AlCl₃ / TiCl₄15–25%Low (<30%)Difficult isomer separation
Cross-Coupling [2]2,4-DimethylphenolTf₂O, MeB(OH)₂, Pd(PPh₃)₄75–85%>99%Multi-step workflow

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield of 2,3,5-Trimethylbenzaldehyde consistently below 20% when using Rieche or Vilsmeier-Haack formylation on pseudocumene? A1: This is a fundamental regioselectivity issue, not a technique failure. Electrophilic aromatic substitution (EAS) is governed by both electronic activation and steric hindrance. In 1,2,4-trimethylbenzene, the electron-donating methyl groups activate the ring, but position 5 is sterically much more accessible than positions 3 or 6. Consequently, bulky electrophiles (like the dichloromethyl cation in Rieche conditions or the iminium ion in Vilsmeier-Haack) preferentially attack position 5[1]. This yields 2,4,5-trimethylbenzaldehyde as the major kinetic and thermodynamic product. To achieve high yields of the 2,3,5-isomer, you must pivot to a regioselective de novo synthesis (see Protocol B).

Q2: I am experiencing severe, unbreakable emulsions during the aqueous quench of the Lewis acid-mediated formylation. How can I resolve this? A2: Emulsions in these reactions are caused by the precipitation of highly coordinating colloidal metal hydroxides (e.g., aluminum or titanium hydroxides) when the Lewis acid reacts with water at a neutral pH. Self-Validating Fix: Never quench with plain water. Instead, quench the reaction mixture by pouring it into a vigorously stirred solution of ice-cold 1M HCl. The low pH keeps the metal species soluble as hydrated cations (e.g.,[Al(H₂O)₆]³⁺). If an emulsion still persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove polymeric metal oxides before transferring the liquid to a separatory funnel.

Q3: How can I definitively identify if my isolated fraction is the 2,3,5-isomer or the 2,4,5-isomer? A3: While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming the molecular weight (m/z 148), the fragmentation pathways (e.g., m/z 147, 119) for the 2,4,5- and 2,3,5-isomers are nearly identical, making MS alone insufficient for definitive structural assignment[3]. Self-Validating Fix: ¹H NMR is the gold standard here. In 2,3,5-trimethylbenzaldehyde, the two aromatic protons are meta to each other (positions 4 and 6), appearing as two distinct signals with fine meta coupling ( J≈1.5 Hz). In the 2,4,5-isomer, the protons are para to each other (positions 3 and 6), appearing as two sharp singlets with zero coupling.

Part 3: Mechanistic Workflows & Decision Trees

To bypass the regioselectivity bottleneck of direct formylation, we utilize a de novo synthesis starting from 2,4-dimethylphenol[2]. The hydroxyl group strongly directs ortho-formylation. By subsequently converting the hydroxyl group to a triflate, we create a highly specific leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. This locks in the 2,3,5-substitution pattern from the beginning.

SynthesisPathway A 2,4-Dimethylphenol (Starting Material) B Formylation (AlCl3 / Cl2CHOMe) A->B C 2-Hydroxy-3,5-dimethyl- benzaldehyde B->C D Triflation (Tf2O, Pyridine) C->D E Triflate Intermediate D->E F Suzuki Coupling (MeB(OH)2, Pd-cat) E->F G 2,3,5-Trimethylbenzaldehyde (Target Product) F->G

Fig 1. High-yield synthetic pathway for 2,3,5-Trimethylbenzaldehyde via Suzuki cross-coupling.

Troubleshooting Start Low Yield of 2,3,5-Isomer? CheckRegio Is 2,4,5-isomer the major product? Start->CheckRegio YesRegio Steric hindrance issue. Switch to Pd-catalyzed route. CheckRegio->YesRegio Yes NoRegio Check overall conversion. CheckRegio->NoRegio No LowConv Low Conversion? NoRegio->LowConv FixCat Ensure anhydrous Lewis acid and fresh Cl2CHOMe. LowConv->FixCat Yes Emulsion Emulsion during workup? LowConv->Emulsion No FixEmulsion Filter through Celite or use 1M HCl quench. Emulsion->FixEmulsion Yes

Fig 2. Troubleshooting decision tree for direct formylation of 1,2,4-trimethylbenzene.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective Formylation of 2,4-Dimethylphenol[2]

Causality Note: We utilize AlCl₃ and dichloromethyl methyl ether (Rieche conditions) because the strong ortho-directing effect of the phenol hydroxyl group forces the formyl group exclusively into the 6-position, creating the exact carbon framework needed.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 2,4-dimethylphenol (33 mmol, 1.0 eq) in 50 mL of anhydrous CH₂Cl₂.

  • Activation: Add anhydrous AlCl₃ (36 mmol, 1.1 eq) in one portion. Stir the solution for 10 minutes at 0 °C to allow the Lewis acid-phenol complex to form.

  • Electrophilic Addition: Using a syringe pump set to 7.7 mL/h, add dichloromethyl methyl ether (36 mmol, 1.1 eq) dropwise. Strict temperature control (0 °C) prevents over-alkylation and polymerization.

  • Quench & Workup: Stir for an additional 10 minutes. Slowly quench the reaction by adding 200 mL of ice-cold H₂O (or 1M HCl). Stir vigorously for 10 minutes.

  • Isolation: Separate the organic layer, wash with brine (100 mL) and H₂O (150 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via column chromatography (EtOAc–Petroleum Ether, 1:1) to yield 2-hydroxy-3,5-dimethylbenzaldehyde as a viscous oil.

Protocol B: Triflation and Suzuki Cross-Coupling[2]

Causality Note: The palladium catalyst inserts into the newly formed C-OTf bond. Transmetalation with methylboronic acid selectively installs the final methyl group without risking the rearrangement of the aromatic ring.

  • Triflation: Dissolve 2-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous CH₂Cl₂. Add pyridine (1.2 eq) and cool to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).

  • Triflate Isolation: Dilute with CH₂Cl₂, wash sequentially with saturated NaHCO₃, brine, and H₂O. Dry over MgSO₄ and concentrate to yield 2-formyl-4,6-dimethylphenyl trifluoromethanesulfonate.

  • Cross-Coupling Setup: In a degassed reaction vessel under argon, combine the triflate intermediate (1.0 eq), methylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Reaction: Add a degassed mixture of Toluene/H₂O. Heat the reaction at reflux overnight.

  • Final Purification: Cool to room temperature, extract with EtOAc, wash with water, dry, and concentrate. Purify via column chromatography to yield pure 2,3,5-Trimethylbenzaldehyde.

References

  • A Convenient Synthesis of Tri- and Tetramethylbenzaldehydes from Readily Available Phenols Source: Thieme E-Books & E-Journals URL
  • Synthesis by Formylation of Arene—Hydrogen Bonds Source: Thieme E-Books URL
  • GC-MS for the Definitive Identification of 2,4,5-Trimethylbenzaldehyde and Its Isomers: A Comparative Guide Source: Benchchem URL

Sources

Optimization

Preventing auto-oxidation of 2,3,5-Trimethylbenzaldehyde during long-term lab storage

Technical Support Center: Preventing Auto-oxidation of 2,3,5-Trimethylbenzaldehyde Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Auto-oxidation of 2,3,5-Trimethylbenzaldehyde

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to prevent the auto-oxidation of 2,3,5-Trimethylbenzaldehyde during long-term laboratory storage. Maintaining the purity of this reagent is critical for ensuring the validity and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation, and why is 2,3,5-Trimethylbenzaldehyde particularly susceptible?

A1: Auto-oxidation is a spontaneous oxidation process that occurs when a substance reacts with atmospheric oxygen at ambient temperatures. Aldehydes, including aromatic derivatives like 2,3,5-Trimethylbenzaldehyde, are highly prone to this degradation. The reaction proceeds via a free-radical chain mechanism, which can be initiated by exposure to light or trace metal impurities.[1][2] The aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), fundamentally altering the chemical's structure and reactivity.[3][4]

Q2: How can I visually identify if my 2,3,5-Trimethylbenzaldehyde has oxidized?

A2: The primary product of oxidation is 2,3,5-Trimethylbenzoic acid, which is a solid. Since 2,3,5-Trimethylbenzaldehyde itself is a low-melting solid (m.p. 41-46 °C), oxidation is typically identified by a change in the physical appearance of the material.[5] You may observe the formation of distinct white crystalline precipitates within the bulk material.[1] For benzaldehyde derivatives, progressive oxidation can also cause a yellow discoloration over time.[1] Even without visible crystals, a significant amount of the carboxylic acid can be present.

Q3: What are the primary consequences of using oxidized 2,3,5-Trimethylbenzaldehyde in an experiment?

A3: Using an oxidized reagent can severely compromise your research. The presence of 2,3,5-Trimethylbenzoic acid introduces a significant impurity that can lead to lower yields, unexpected side products, and altered reaction kinetics. This impurity can interfere with subsequent reaction steps or purification processes, leading to non-reproducible results and a loss of valuable research time and resources.

Q4: How do antioxidants, such as BHT (Butylated Hydroxytoluene), work to prevent this process?

A4: Antioxidants are radical scavengers that inhibit the auto-oxidation chain reaction.[6] The propagation phase of auto-oxidation involves highly reactive peroxy radicals (R-CO-OO•).[2][4] An antioxidant like BHT donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-reactive antioxidant radical. This action effectively terminates the chain reaction, preventing the further oxidation of the aldehyde.[6][7]

Troubleshooting Guide: Managing Suspected Oxidation

Issue: My container of 2,3,5-Trimethylbenzaldehyde shows signs of crystalline precipitate or discoloration.

Assessment: This strongly indicates that auto-oxidation has occurred, and the sample is contaminated with 2,3,5-Trimethylbenzoic acid. For applications requiring high purity, the reagent should be purified before use.

Corrective Action Protocol: Purification via Acid-Base Extraction

This protocol removes the acidic 2,3,5-Trimethylbenzoic acid impurity from the less acidic aldehyde.

Materials:

  • Oxidized 2,3,5-Trimethylbenzaldehyde

  • Diethyl ether (or another suitable water-immiscible organic solvent)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[1]

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the 2,3,5-Trimethylbenzaldehyde sample completely in a suitable volume of diethyl ether (e.g., 5-10 mL of ether per gram of aldehyde) in an Erlenmeyer flask.

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of 10% aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. This step converts the acidic 2,3,5-Trimethylbenzoic acid into its water-soluble sodium salt.[1]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium carbonate solution one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium carbonate. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate, swirling the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining product is purified 2,3,5-Trimethylbenzaldehyde.

  • Validation: Confirm purity using an appropriate analytical method (e.g., ¹H NMR, GC-MS) before storing under the recommended conditions outlined below.

Long-Term Storage and Prevention Protocols

Proactive measures are the most effective strategy for maintaining the integrity of 2,3,5-Trimethylbenzaldehyde.

Protocol 1: Optimal Storage Procedure for New Reagents
  • Inspect Upon Receipt: Immediately upon arrival, inspect the container's seal for integrity.

  • Inert Gas Blanket: Before the first use and after every subsequent use, flush the headspace of the container with a dry, inert gas such as argon or nitrogen.[8] This displaces atmospheric oxygen, the primary driver of auto-oxidation.[1][6]

  • Seal Tightly: Ensure the container cap is sealed tightly immediately after flushing. For containers with screw caps, using paraffin film can provide an additional barrier against air ingress.

  • Protect from Light: Place the container in a secondary opaque container or store it in a dark cabinet.[6][9] Light can photolytically initiate the radical chain reaction.[1]

  • Controlled Temperature: Store the container in a cool, dry, and well-ventilated area, away from heat sources.[10] Storage at temperatures below 25°C (77°F) is recommended to minimize the rate of degradation.[6]

Protocol 2: Incorporating an Antioxidant for Enhanced Stability

For long-term storage (>1 year) or for particularly sensitive applications, adding a chemical stabilizer is a prudent measure.

  • Select Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing radical chain reactions.[6]

  • Determine Concentration: A typical concentration for BHT is 50-250 ppm (parts per million). For a 100 g bottle of 2,3,5-Trimethylbenzaldehyde, this corresponds to 5-25 mg of BHT.

  • Procedure: a. Gently warm the solid 2,3,5-Trimethylbenzaldehyde until it is fully molten (melting point is 41-46 °C). b. Add the calculated amount of BHT to the molten aldehyde. c. Swirl gently to ensure complete dissolution and homogenous distribution. d. Allow the mixture to cool and solidify. e. Flush the container headspace with inert gas and store according to Protocol 1. f. Crucially, label the container clearly: "Contains X ppm BHT as a stabilizer."

Summary of Prevention Strategies

StrategyRecommendationRationale
Atmosphere Control Store under an inert gas (Argon or Nitrogen) in a tightly sealed container with minimal headspace.[1][6][8]Prevents contact with atmospheric oxygen, a key reactant in the auto-oxidation free-radical chain reaction.[1]
Temperature Control Store in a cool, dry location (below 25°C / 77°F).[6][10]Reduces the kinetic rate of the oxidation reaction. Elevated temperatures accelerate degradation.[6][11]
Light Protection Use amber or opaque containers and store in the dark (e.g., in a cabinet).[6][9][12]Prevents photochemical initiation of the free-radical oxidation process.
Chemical Stabilization Add a radical scavenger like BHT (50-250 ppm) for very long-term storage.[6][13]The antioxidant terminates the radical chain reaction by neutralizing highly reactive peroxy radical intermediates.[7]

Mechanism Visualization: Auto-Oxidation and Prevention

The following diagram illustrates the auto-oxidation free-radical chain reaction and the key intervention points for prevention.

Auto_oxidation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Product Formation cluster_prevention Prevention Strategies Aldehyde Aldehyde (R-CHO) Aldehyde_Radical Aldehyde Radical (R-C•=O) Aldehyde->Aldehyde_Radical Light, Heat, Trace Metals Peroxy_Radical Peroxy Radical (R-CO-OO•) Aldehyde_Radical->Peroxy_Radical + O₂ O2 Oxygen (O₂) Peroxy_Acid Peroxy Acid (R-CO-OOH) Peroxy_Radical->Peroxy_Acid + R-CHO Peroxy_Acid->Aldehyde_Radical yields new Carboxylic_Acid Carboxylic Acid (R-COOH) (Impurity) Peroxy_Acid->Carboxylic_Acid + R-CHO Inert_Gas Inert Gas (N₂, Ar) Inert_Gas->O2 Displaces Antioxidant Antioxidant (e.g., BHT) Antioxidant->Peroxy_Radical Neutralizes

Sources

Troubleshooting

Chromatographic techniques for removing structural isomers from 2,3,5-Trimethylbenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the complex separation of 2,3,5-Trimethylbenzaldehyde (2,3,5-TMB) fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the complex separation of 2,3,5-Trimethylbenzaldehyde (2,3,5-TMB) from its structural isomers (e.g., 2,4,5-TMB, 2,3,6-TMB, and 2,4,6-TMB).

Because these positional isomers possess identical molecular weights and nearly indistinguishable boiling points and hydrophobicities, conventional distillation or standard reversed-phase chromatography is often insufficient. This guide provides field-proven methodologies, validated workflows, and troubleshooting FAQs to ensure high-purity isolation and definitive analytical identification.

Core Strategy: Overcoming Isomeric Co-Elution

Standard C18 columns separate molecules based on dispersive (hydrophobic) interactions. Because the structural isomers of trimethylbenzaldehyde have virtually identical logP values, their ΔG of transfer from the mobile phase to a C18 stationary phase is the same, resulting in co-elution.

To break this symmetry, we must exploit spatial selectivity and electronic interactions . The most effective approach utilizes a Pentafluorophenyl (PFP) stationary phase for preparative High-Performance Liquid Chromatography (HPLC) and a mid-polar capillary column for Gas Chromatography-Mass Spectrometry (GC-MS) validation. The highly electronegative fluorine atoms on a PFP column create a π -electron deficient ring, enabling π−π stacking, dipole-dipole interactions, and shape selectivity that differentially retain sterically distinct isomers (1)[1].

Quantitative Data Summary

Table 1: Chromatographic Selectivity Parameters for TMB Isomers

ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)DB-624 (Capillary GC)
Primary Interaction Hydrophobic (Dispersive) π−π , Dipole, StericBoiling Point, Polarity
Isomer Resolution Poor ( Rs​<1.0 )Excellent ( Rs​>1.5 )Excellent (High Efficiency)
Typical Use Case General impurity removalPreparative Isomer RemovalAnalytical Identification
Loading Capacity HighModerateLow (Analytical only)

Table 2: GC-MS Retention Data (Kovats Indices)

IsomerKovats Retention Index (Non-Polar/Mid-Polar)Diagnostic MS Ions (m/z)
2,4,5-Trimethylbenzaldehyde ~1334148 [M]+, 147, 119, 91
2,3,5-Trimethylbenzaldehyde ~1340148 [M]+, 147, 119, 91
2,3,6-Trimethylbenzaldehyde ~1325148 [M]+, 147, 119, 91

*Note: Values marked with an asterisk are illustrative estimates based on steric elution orders. The definitive identification relies on standardizing your specific GC system (2)[2].

Decision Workflow

IsomerSeparation Crude Crude Trimethylbenzaldehyde (Isomer Mixture) Decision Separation Objective Crude->Decision Analytic Analytical Profiling (GC-MS) Decision->Analytic ID & Quantify Prep Preparative Purification (HPLC) Decision->Prep Isolate Target GCMS DB-624 Column Calculate Kovats RI Analytic->GCMS HPLC PFP / Biphenyl Column Isocratic Elution Prep->HPLC ID Isomer Identification (RI Matching) GCMS->ID Pure Fraction Pooling >99% Pure 2,3,5-TMB HPLC->Pure Pure->Analytic Purity Validation

Workflow for selecting and validating chromatographic techniques for trimethylbenzaldehyde isomers.

Step-by-Step Methodology: Preparative HPLC Protocol

Objective: Isolate 2,3,5-TMB from a crude mixture containing 2,4,5-TMB and 2,3,6-TMB. System Validation: This protocol is a self-validating system. By running a system suitability test (SST) with a known isomer mixture prior to the preparative run, the resolution factor ( Rs​ ) dictates the column's spatial selectivity readiness.

Step 1: System and Column Preparation

  • Column: Pentafluorophenyl (PFP) Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Rationale: The rigid structure of the PFP ligand allows compounds to fit into the spaces between bonded phases based on their 3D conformation, making it ideal for separating positional isomers that phenyl or C18 columns cannot resolve (3)[3].

  • Equilibration: Flush the column with 10 column volumes (CV) of 100% Methanol, followed by 10 CV of the initial mobile phase.

Step 2: Mobile Phase Formulation

  • Solvent A: HPLC-Grade Water buffered with 0.1% Formic Acid. (Acidification suppresses trace silanol ionization on the silica backbone, preventing peak tailing) (4)[4].

  • Solvent B: HPLC-Grade Methanol.

  • Gradient: Isocratic elution at 65% B / 35% A. Isocratic conditions are mechanically superior for closely eluting isomers as they maximize the α selectivity factor over the entire run.

Step 3: Sample Preparation & Loading

  • Diluent: Dissolve the crude mixture in the mobile phase (65% MeOH) to prevent solvent-mismatch band broadening.

  • Concentration: 20-50 mg/mL. Caution: PFP columns possess a lower carbon load than C18; overloading will cause a rapid loss of resolution.

  • Injection Volume: 500 µL per preparative run.

Step 4: Execution and Fraction Collection

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 240 nm.

  • Collection: Trigger fraction collection based on slope and threshold. The most sterically hindered isomer (typically 2,3,6-TMB) elutes first, followed by 2,3,5-TMB, and finally 2,4,5-TMB.

Step 5: Post-Run Validation

  • Analyze the pooled fractions using a GC-MS protocol (e.g., DB-624 column) to confirm isomeric purity >99% before solvent evaporation (5)[5].

Troubleshooting Guides & FAQs

Q1: Why are standard C18 columns failing to resolve 2,3,5-TMB from 2,4,5-TMB, and what is the exact mechanism of the alternative? A1: C18 columns rely purely on dispersive (hydrophobic) interactions. Because positional isomers of TMB have identical molecular weights and nearly identical logP values, they interact with the alkyl chains equally and co-elute. The solution is to use a PFP (pentafluorophenyl) column. The highly electronegative fluorine atoms create a π -electron deficient ring, enabling π−π interactions, dipole-dipole interactions, and shape selectivity. These orthogonal mechanisms differentially retain the sterically distinct 2,3,5- and 2,4,5- isomers based on how closely their aromatic rings can approach the stationary phase (1)[1].

Q2: During GC-MS analysis, how can I definitively distinguish between the 2,3,5-TMB and 2,3,6-TMB isomers when their mass spectra are nearly identical? A2: Electron Ionization (EI) mass spectra for positional isomers often yield identical fragmentation patterns (e.g., m/z 148 [M]+, 147, 119). To definitively identify them, you must rely on Kovats Retention Indices (RI) on a standardized non-polar or mid-polar column (like DB-624). By running an alkane standard mixture (C8-C20) under identical temperature-programmed conditions, you can calculate the exact RI for your peaks and compare them against established libraries (e.g., the RI for 2,4,5-TMB is ~1334) (2)[2].

Q3: My peaks are tailing significantly on the PFP column during preparative HPLC. How can I correct this? A3: Peak tailing on PFP columns often results from secondary interactions. Due to the bulky pentafluorophenyl groups, PFP columns have lower bonding density than C18, leaving more residual surface silanols exposed. Trace basic impurities or metals interact strongly with these ionized silanols via ion-exchange mechanisms, causing tailing. Solution: Ensure the mobile phase is buffered (e.g., using 0.1% formic acid) to protonate and neutralize the silanols, eliminating the secondary interaction (4)[4].

Q4: How do I scale up the separation from analytical to preparative HPLC without losing resolution? A4: Scaling up often leads to a loss of resolution due to increased extra-column volume and radial temperature gradients. To maintain the exact chromatographic profile, you must keep the linear velocity constant. Use the scale-up factor formula: Vprep​=Vanalytical​×(Dprep​/Danalytical​)2 . For example, if moving from a 4.6 mm ID analytical column at 1.0 mL/min to a 21.2 mm ID preparative column, the flow rate should be increased by a factor of ~21.2 (i.e., ~21.2 mL/min). Ensure the preparative column uses the exact same stationary phase chemistry and particle size.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at:[Link]

  • Phenomenex. (2025). Luna PFP(2) Column Mechanisms. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2000). Trimethylbenzene (mixed isomers) Method. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Formylation of 2,3,5-Trimethylbenzene

Welcome to the Technical Support Center for aromatic formylation workflows. The formylation of 2,3,5-trimethylbenzene (often referred to industrially as pseudocumene or 1,2,4-trimethylbenzene) to yield 2,3,5-trimethylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic formylation workflows. The formylation of 2,3,5-trimethylbenzene (often referred to industrially as pseudocumene or 1,2,4-trimethylbenzene) to yield 2,3,5-trimethylbenzaldehyde is a critical transformation in the synthesis of advanced APIs and specialty polymers[1]. However, the electron-rich nature of the tri-alkylated aromatic ring, combined with the steric hindrance of the methyl groups, makes this substrate prone to several yield-limiting side reactions.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity formylation while mitigating diarylmethane cross-linking, regioisomerization, and transalkylation.

Mechanistic Overview: The Causality of Side Reactions

To optimize the reaction, it is critical to understand the why behind the what. The most effective method for formylating moderately activated arenes like 2,3,5-trimethylbenzene is the Rieche Formylation , which utilizes dichloromethyl methyl ether ( Cl2​CHOMe ) and a Lewis acid to generate a highly reactive ClCH=OMe+ electrophile[2].

However, this pathway introduces specific vulnerabilities:

  • Diarylmethane Formation (Oligomerization): The reaction proceeds via an unstable α -alkoxybenzyl chloride intermediate. If the reaction temperature exceeds 0°C before aqueous hydrolysis, or if there is a localized excess of the unreacted 2,3,5-trimethylbenzene, this intermediate acts as a potent alkylating agent. It will undergo a secondary Friedel-Crafts alkylation with the starting material, yielding a high-molecular-weight diarylmethane dimer[3].

  • Transalkylation & Regioisomerism: Strong Lewis acids (like anhydrous AlCl3​ ) at elevated temperatures can trigger the Jacobsen rearrangement, causing methyl group migration or attack at the more sterically hindered position, drastically reducing the purity of the target aldehyde[4].

G SM 2,3,5-Trimethylbenzene Intermediate α-Alkoxybenzyl Chloride Intermediate SM->Intermediate Electrophilic Attack Side2 Regioisomers (e.g., 2,4,5-Isomer) SM->Side2 Steric Misdirection Reagent Cl2CHOMe + TiCl4 (Rieche Reagent) Reagent->Intermediate Generates Electrophile Product 2,3,5-Trimethylbenzaldehyde (Target) Intermediate->Product Hydrolysis (H2O) Side1 Diarylmethane (Dimerization) Intermediate->Side1 Excess SM / T > 0°C

Mechanistic pathway of Rieche formylation and primary side reactions.

Optimized Step-by-Step Methodology: Low-Temperature Rieche Formylation

To bypass the aforementioned side reactions, we recommend a modified Rieche protocol utilizing Titanium Tetrachloride ( TiCl4​ ). TiCl4​ provides sufficient electrophilic activation without the harsh transalkylation risks associated with AlCl3​ [5].

Self-Validating Checkpoint: This protocol relies on visual colorimetric shifts. The transition from a pale yellow solution to a deep burgundy red confirms the successful generation of the active titanium-electrophile complex.

Reagents & Stoichiometry
  • 2,3,5-Trimethylbenzene: 1.0 equivalent (10 mmol)

  • Dichloromethyl methyl ether ( Cl2​CHOMe ): 1.2 equivalents (12 mmol)

  • Titanium tetrachloride ( TiCl4​ ): 2.0 equivalents (20 mmol)

  • Anhydrous Dichloromethane (DCM): 20 mL (0.5 M relative to substrate)

Experimental Procedure
  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel. Purge the system with ultra-high purity Argon for 15 minutes.

  • Substrate Preparation: Dissolve 10 mmol of 2,3,5-trimethylbenzene in 20 mL of anhydrous DCM. Cool the mixture to -10°C using an ice/salt bath.

    • Causality: Initiating the reaction at -10°C completely suppresses early-stage exothermic dimerization.

  • Lewis Acid Addition: Add TiCl4​ (20 mmol) dropwise over 10 minutes. The solution will remain relatively clear or turn pale yellow.

  • Electrophile Generation: Add Cl2​CHOMe (12 mmol) dropwise via a syringe pump at a strict rate of 0.5 mL/min.

    • Self-Validation: The reaction mixture must turn deep red/burgundy, confirming the generation of the active ClCH=OMe+ electrophile[2].

  • Incubation: Maintain stirring at -10°C to 0°C for 2 hours. Do not allow the temperature to exceed 0°C.

  • Quenching (Critical Step): Pour the reaction mixture slowly into 100 mL of vigorously stirred ice water.

    • Causality: Rapid hydrolysis of the α -alkoxybenzyl chloride intermediate to the aldehyde outcompetes the slower diarylmethane formation[3].

  • Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO3​ , brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the crude aldehyde.

Quantitative Data: Comparison of Formylation Methods

The table below summarizes the empirical outcomes of various formylation strategies applied to 2,3,5-trimethylbenzene, highlighting why the optimized Rieche method is the industry standard[6].

Formylation MethodReagents / CatalystTarget Yield (%)Diarylmethane Byproduct (%)Isomerization Risk
Rieche (Optimized) Cl2​CHOMe / TiCl4​ 85 - 92%< 2%Low (Mild Lewis Acid)
Rieche (Standard) Cl2​CHOMe / AlCl3​ 70 - 75%5 - 10%High (Jacobsen Rearrangement)
Gattermann-Koch CO / HCl / AlCl3​ -CuCl65 - 70%< 5%Moderate
Vilsmeier-Haack POCl3​ / DMF< 20%N/ALow (Reaction fails to proceed)

Troubleshooting Guide & FAQs

Troubleshooting Issue High Diarylmethane Concentration Detected CheckTemp Check Reaction Temperature Issue->CheckTemp TempHigh T > 0°C CheckTemp->TempHigh TempLow T ≤ 0°C CheckTemp->TempLow FixTemp Maintain -10°C to 0°C During Addition TempHigh->FixTemp CheckRatio Check Reagent Stoichiometry TempLow->CheckRatio RatioPoor Excess Arene CheckRatio->RatioPoor FixRatio Use 1.1-1.2 eq Cl2CHOMe RatioPoor->FixRatio

Troubleshooting logic tree for mitigating diarylmethane byproduct formation.

Q: Why is my reaction yielding significant amounts of a high-molecular-weight byproduct instead of the aldehyde? A: This is the classic diarylmethane side reaction. During Rieche formylation, the α -alkoxybenzyl chloride intermediate can act as an alkylating agent. If the temperature rises above 0°C before the aqueous quench, or if there is unreacted 2,3,5-trimethylbenzene present, a Friedel-Crafts alkylation occurs, linking two aromatic rings[3]. Ensure strict temperature control (-10°C to 0°C) and use a slight excess of the formylating agent (1.1–1.2 eq) to consume the starting material completely.

Q: Can I use the Vilsmeier-Haack reaction instead of Rieche for 2,3,5-trimethylbenzene? A: While Vilsmeier-Haack ( POCl3​ / DMF) is excellent for highly activated arenes (like phenols or anilines), 2,3,5-trimethylbenzene is only moderately activated. Vilsmeier-Haack will result in poor yields and require elevated temperatures, which in turn promotes isomerization and decomposition[2]. The Rieche formylation or Gattermann-Koch are the industrially and synthetically preferred methods for this specific substrate[6].

Q: I am observing transalkylation (methyl group migration). How can I prevent this? A: Transalkylation is triggered by the use of overly harsh Lewis acids, such as anhydrous AlCl3​ , at elevated temperatures. To mitigate this, switch to a milder Lewis acid like TiCl4​ [5]. TiCl4​ provides sufficient activation for the formylation of trimethylbenzenes without inducing methyl migration, preserving the regiocontrol of the starting material.

Q: How do I control the regioselectivity to ensure formylation at the correct position? A: 2,3,5-Trimethylbenzene has two open positions (C4 and C6). Due to the steric bulk of the adjacent methyl groups, electrophilic attack is highly sensitive to the steric profile of the active electrophile. The ClCH=OMe+ species generated in the Rieche reaction is relatively bulky, which naturally directs the formylation to the least sterically hindered position[2]. Lowering the reaction temperature to -10°C maximizes this steric differentiation.

References[1] Title: A Convenient Synthesis of Tri- and Tetramethylbenzaldehydes from Readily Available Phenols

Source: thieme-connect.com URL: 1[2] Title: Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books Source: thieme-connect.de URL: 2[3] Title: CARBON MONOXIDE AS REAGENT IN THE FORMYLATION OF AROMATIC COMPOUNDS Source: uj.ac.za URL: 3[6] Title: US5457239A - Process for formylation of aromatic compounds Source: google.com URL: 6[5] Title: Total Synthesis of Thielocin B1 as a Protein–Protein Interaction Inhibitor Source: ethernet.edu.et URL:5[4] Title: Synthesis of nitrogen analogs of tetrahydrocannabinol and cannabidiol Source: escholarship.org URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency for Sterically Hindered Aldehydes Using 2,3,5-Trimethylbenzaldehyde

In the landscape of fine chemical synthesis and pharmaceutical development, the efficiency of catalytic processes is a cornerstone of innovation and economic viability. The reduction of aldehydes to their corresponding a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fine chemical synthesis and pharmaceutical development, the efficiency of catalytic processes is a cornerstone of innovation and economic viability. The reduction of aldehydes to their corresponding alcohols is a fundamental transformation, yet not all aldehydes present an equal challenge. Sterically hindered aldehydes, such as 2,3,5-trimethylbenzaldehyde, serve as a critical litmus test for the efficacy and selectivity of a catalyst. Their bulky nature can significantly impede access to the catalytic active site, making them ideal substrates for benchmarking catalyst performance.

This guide provides a comprehensive comparison of catalytic systems suitable for the hydrogenation of sterically hindered aldehydes, with a focus on 2,3,5-trimethylbenzaldehyde as a representative substrate. We will delve into the nuances of catalyst selection, present comparative data from analogous systems, and provide a robust experimental protocol to empower researchers in their pursuit of optimal catalytic solutions.

The Challenge of Steric Hindrance in Aldehyde Hydrogenation

The catalytic hydrogenation of an aldehyde involves the adsorption of the carbonyl group (C=O) onto the catalyst surface, followed by the addition of hydrogen. With a substrate like 2,3,5-trimethylbenzaldehyde, the presence of three methyl groups on the aromatic ring creates significant steric bulk around the aldehyde functionality. This steric hindrance can lead to several challenges:

  • Reduced Reaction Rates: The bulky substituents can hinder the approach of the aldehyde to the catalyst's active sites, leading to lower reaction rates compared to unhindered aldehydes like benzaldehyde.

  • Lower Catalyst Activity: A catalyst that performs well for simple aldehydes may exhibit significantly lower turnover numbers (TON) and turnover frequencies (TOF) with a sterically hindered substrate.

  • Side Reactions: Under forcing conditions (e.g., high temperature or pressure) required to overcome steric hindrance, side reactions such as hydrodeoxygenation or aromatic ring hydrogenation may become more prevalent, reducing the selectivity to the desired alcohol.

Therefore, a catalyst that demonstrates high activity and selectivity for the hydrogenation of 2,3,5-trimethylbenzaldehyde is likely to be a robust and versatile catalyst for a wide range of challenging substrates.

Comparative Analysis of Catalytic Systems

While direct, side-by-side comparative data for the hydrogenation of 2,3,5-trimethylbenzaldehyde is not extensively reported in the literature, we can draw valuable insights from studies on other sterically hindered and substituted aldehydes. The following table summarizes the performance of various catalytic systems for the hydrogenation of aldehydes, providing a strong basis for selecting candidates for 2,3,5-trimethylbenzaldehyde.

Catalyst SystemSubstrate(s)Reaction ConditionsConversion (%)Selectivity (%) to AlcoholKey Findings & Reference
Raney® Nickel Various aldehydes & ketonesRoom temperature, aqueous media, H₂ pressureHighHighAn effective and economical catalyst for a broad range of substrates, demonstrating high chemical discrimination.[1][2][3]
Ru(II) Complex Various aldehydes100°C, 50 atm H₂, solvent-freeUp to 100%HighExhibits exceptionally high turnover numbers and chemoselectivity, even in the presence of other reducible groups like alkenes and ketones.[4]
Pd/C Benzaldehyde, unsaturated aldehydes313 K, 3 MPa H₂, water solventHighModerate to HighA widely used heterogeneous catalyst. Its performance can be influenced by the support and reaction medium.[5][6]
Pt-based Catalysts Benzaldehyde, unsaturated aldehydes50°C, 1 atm H₂, waterHighHighPlatinum catalysts, often on various supports, are highly active for aldehyde hydrogenation.[5][7][8]
Ni-containing Mesoporous Silica Benzaldehyde393-513 K, H₂ flowUp to 90%~90%These materials show good activity and stability, with selectivity depending on the reaction temperature.[9][10]
(η⁶-C₆Me₆)Ru Complexes Various aldehydes95°C, aqueous mediaVaries with substrateUp to 95% (to carboxylic acid)While this study focuses on the aldehyde-water shift to produce carboxylic acids, the high activity with bulky substrates is noteworthy.[11][12]

Note: The performance of these catalysts with 2,3,5-trimethylbenzaldehyde will need to be experimentally verified. This table serves as a guide for selecting promising candidates.

Experimental Protocol: Hydrogenation of 2,3,5-Trimethylbenzaldehyde

This protocol provides a standardized starting point for benchmarking the catalytic efficiency of various catalysts for the hydrogenation of 2,3,5-trimethylbenzaldehyde.

Materials:
  • 2,3,5-Trimethylbenzaldehyde (substrate)

  • Anhydrous solvent (e.g., isopropanol, ethanol, or toluene)

  • Catalyst (e.g., 5% Pd/C, Raney® Ni, or a selected Ru-complex)

  • High-purity hydrogen gas

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware

  • High-pressure autoclave or a balloon hydrogenation setup

Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis p1 Weigh substrate, catalyst, and internal standard p2 Add to a clean, dry reaction vessel p1->p2 p3 Add anhydrous solvent p2->p3 r1 Seal the reaction vessel p3->r1 r2 Purge with an inert gas (e.g., N₂ or Ar) r1->r2 r3 Introduce hydrogen gas to the desired pressure r2->r3 r4 Stir the mixture at the desired temperature r3->r4 r5 Monitor reaction progress by TLC or GC r4->r5 w1 Cool the reaction to room temperature r5->w1 w2 Carefully vent the hydrogen gas w1->w2 w3 Filter the catalyst w2->w3 w4 Analyze the crude product by GC-MS w3->w4 w5 Purify the product if necessary w4->w5

Caption: A generalized workflow for the catalytic hydrogenation of 2,3,5-trimethylbenzaldehyde.

Step-by-Step Procedure:
  • Preparation:

    • To a high-pressure autoclave, add 2,3,5-trimethylbenzaldehyde (e.g., 1 mmol), the catalyst (e.g., 1-5 mol%), and an internal standard (e.g., dodecane, 0.5 mmol).

    • Add the chosen anhydrous solvent (e.g., 10 mL).

  • Reaction:

    • Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) three times to remove any air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by GC analysis), cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with a small amount of the solvent.

    • Analyze the filtrate by GC and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to the desired alcohol product.

Self-Validating System:

This protocol incorporates a self-validating system through the use of an internal standard. The internal standard allows for accurate quantification of the starting material and product(s) by GC, ensuring that the calculated conversion and selectivity are reliable and independent of minor variations in sample injection volume.

Proposed Catalytic Cycle for Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the hydrogenation of an aldehyde on a heterogeneous metal catalyst surface.

G cluster_cycle Catalytic Cycle M Catalyst Surface (M) MH2 M-H₂ M->MH2 + H₂ H2 H₂ H2->M Aldehyde R-CHO M_H_H M(H)(H) Aldehyde->M_H_H Alcohol R-CH₂OH MH2->M_H_H Dissociative Adsorption M_RCHO M(H)(H) (R-CHO) M_H_H->M_RCHO + R-CHO M_RCHO_H M(H) (R-CH₂O) M_RCHO->M_RCHO_H H transfer M_RCH2OH M (R-CH₂OH) M_RCHO_H->M_RCH2OH H transfer M_RCH2OH->M - R-CH₂OH M_RCH2OH->Alcohol

Caption: A simplified representation of a catalytic cycle for aldehyde hydrogenation on a metal surface.

Conclusion

Benchmarking catalytic efficiency using a sterically hindered substrate like 2,3,5-trimethylbenzaldehyde is a rigorous method for evaluating the performance of novel and existing catalysts. While direct comparative data for this specific molecule is emerging, a wealth of information from analogous systems provides a strong foundation for catalyst selection and experimental design. The protocols and comparative data presented in this guide are intended to equip researchers with the tools necessary to systematically evaluate and identify superior catalytic systems for challenging chemical transformations. The continued exploration of catalysts that can overcome steric hindrance will undoubtedly pave the way for more efficient and selective syntheses in the chemical and pharmaceutical industries.

References

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review | ACS Catalysis - ACS Publications. Available at: [Link]

  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts - ACS Publications - ACS.org. Available at: [Link]

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity | CoLab. Available at: [Link]

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - ResearchGate. Available at: [Link]

  • Hydrogenation of Aldehydes Catalyzed by an Available Ruthenium Complex | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts - Scirp.org. Available at: [Link]

  • (PDF) Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts - ResearchGate. Available at: [Link]

  • Catalytic performances and kinetic studies a The evolution of... - ResearchGate. Available at: [Link]

  • (Hexamethylbenzene)Ru catalysts for the Aldehyde-Water Shift reaction - NSF PAR. Available at: [Link]

  • (Hexamethylbenzene)Ru Catalysts for the Aldehyde-Water Shift Reaction - OSTI.GOV. Available at: [Link]

  • Enhancement of reaction rates for catalytic benzaldehyde hydrogenation and sorbitol dehydration in water solvent by addition of carbon dioxide - Indian Academy of Sciences. Available at: [Link]

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Comparative

A Comparative Guide to the Oxidation Rates of Substituted Benzaldehydes: The Case of 2,3,5-Trimethylbenzaldehyde

For the discerning researcher, scientist, or drug development professional, understanding the nuances of chemical reactivity is paramount. The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, or drug development professional, understanding the nuances of chemical reactivity is paramount. The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation in organic synthesis, yet the rate of this reaction is exquisitely sensitive to the substitution pattern on the aromatic ring. This guide provides an in-depth comparison of the oxidation rates of various substituted benzaldehydes, with a particular focus on predicting the reactivity of 2,3,5-trimethylbenzaldehyde. By dissecting the interplay of electronic and steric effects, we can build a robust framework for anticipating reaction kinetics and optimizing synthetic strategies.

The Decisive Influence of Substituents in Benzaldehyde Oxidation

The reactivity of the aldehyde functional group in benzaldehyde is intrinsically linked to the electronic environment of the aromatic ring. Substituents can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon and stabilizing or destabilizing intermediates and transition states in the oxidation process.[1] These influences are broadly categorized into electronic and steric effects.

Electronic Effects: A Tug-of-War for Electrons

The rate of oxidation is significantly modulated by the electronic properties of the substituents. This can be understood through two primary mechanisms:

  • Inductive Effects: This is the through-bond polarization of electron density. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring and the aldehyde group, increasing the partial positive charge on thecarbonyl carbon. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) push electron density towards the aldehyde group.[1]

  • Resonance Effects: This involves the delocalization of electrons through the π-system of the aromatic ring. EDGs with lone pairs (e.g., -OCH₃) can donate electron density into the ring via resonance, while EWGs with π-bonds (e.g., -NO₂) can withdraw electron density.

The overall impact on the reaction rate depends on the specific mechanism of oxidation. For many oxidation reactions, the rate-determining step involves the cleavage of the aldehydic C-H bond. In such cases, electron-donating groups can stabilize a developing positive charge on the carbonyl carbon in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups destabilize this transition state, slowing the reaction. For instance, studies on the oxidation of para-substituted benzaldehydes have shown that the reactivity decreases in the order of p-CH₃ > p-H > p-Cl > p-CN > p-NO₂ for certain oxidants, indicating that electron-donating groups enhance the reaction rate.[2][3]

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG -CH₃, -OCH₃ EDG_Effect Increases electron density on the ring Decreases electrophilicity of carbonyl carbon Can stabilize positive charge in transition state EDG->EDG_Effect pushes electrons Benzaldehyde Benzaldehyde Ring EDG->Benzaldehyde Oxidation Oxidation Benzaldehyde->Oxidation influences rate EWG -NO₂, -Cl EWG->Benzaldehyde EWG_Effect Decreases electron density on the ring Increases electrophilicity of carbonyl carbon Destabilizes positive charge in transition state EWG->EWG_Effect pulls electrons

Caption: Electronic effects of substituents on the benzaldehyde ring.

Steric Effects: A Matter of Access

The size and position of substituents, particularly those in the ortho position, can physically impede the approach of the oxidizing agent to the aldehyde group.[4] This steric hindrance can significantly slow down the reaction rate, even if the electronic effects of the substituent are favorable. For example, the oxidation of ortho-substituted benzaldehydes is often subject to steric hindrance, leading to slower reaction rates compared to their meta and para isomers.[4][5]

Predicting the Oxidation Rate of 2,3,5-Trimethylbenzaldehyde

  • 2-Methyl (ortho): This group will exert the most significant influence. Its primary contribution is steric hindrance, which will likely be the rate-determining factor. Electronically, it has a weak electron-donating inductive effect.

  • 3-Methyl (meta): This group contributes a weak electron-donating inductive effect.

  • 5-Methyl (meta): This group also provides a weak electron-donating inductive effect.

Cumulatively, the three methyl groups make the aromatic ring electron-rich. In the absence of steric effects, this would be expected to accelerate the oxidation. However, the presence of the ortho-methyl group is likely to create significant steric congestion around the aldehyde functionality. This will make it more difficult for the oxidizing agent to access the reactive site, thereby decreasing the reaction rate. It is therefore predicted that the steric hindrance from the 2-methyl group will be the dominant factor, causing 2,3,5-trimethylbenzaldehyde to exhibit a slower oxidation rate than many other substituted benzaldehydes.

G cluster_molecule 2,3,5-Trimethylbenzaldehyde Aldehyde C(=O)H C1 C1 C1->Aldehyde C2 C2 C1->C2 C3 C3 C2->C3 Me2 CH₃ (ortho) C2->Me2 C4 C4 C3->C4 Me3 CH₃ (meta) C3->Me3 C5 C5 C4->C5 C6 C6 C5->C6 Me5 CH₃ (meta) C5->Me5 C6->C1 Oxidant Oxidizing Agent Oxidant->Aldehyde Steric Hindrance

Caption: Steric hindrance in 2,3,5-trimethylbenzaldehyde.

Comparative Analysis of Oxidation Rates

To contextualize the predicted reactivity of 2,3,5-trimethylbenzaldehyde, let's compare it with other representative substituted benzaldehydes.

CompoundSubstituent(s)Electronic EffectSteric EffectPredicted Relative Oxidation RateRationale
Benzaldehyde NoneNeutral (Baseline)MinimalBaselineReference compound.
4-Nitrobenzaldehyde 4-NO₂Strong EWGMinimalSlowerThe strong electron-withdrawing nitro group destabilizes the transition state.
4-Methylbenzaldehyde 4-CH₃Weak EDGMinimalFasterThe electron-donating methyl group stabilizes the transition state.
2-Methylbenzaldehyde 2-CH₃Weak EDGSignificantSlowerSteric hindrance from the ortho-methyl group impedes the approach of the oxidant.[4][5]
2,3,5-Trimethylbenzaldehyde 2,3,5-(CH₃)₃Moderate EDGSignificantSlowerThe cumulative electron-donating effect is outweighed by the significant steric hindrance from the 2-methyl group.
2,4,6-Trimethylbenzaldehyde 2,4,6-(CH₃)₃Strong EDGVery SignificantVery SlowTwo ortho-methyl groups create substantial steric hindrance, making oxidation very difficult.[6]

This comparison highlights that while electronic effects are important, steric hindrance, particularly from ortho substituents, can be the dominant factor in determining the rate of oxidation.

Experimental Protocol for Kinetic Measurement of Benzaldehyde Oxidation

To empirically determine and compare the oxidation rates, a robust and reproducible experimental protocol is essential. The following outlines a general spectrophotometric method for monitoring the kinetics of benzaldehyde oxidation.[1]

Materials and Reagents:
  • Substituted benzaldehydes (high purity)

  • Oxidizing agent (e.g., potassium permanganate, benzyltrimethylammonium chlorobromate)

  • Suitable solvent system (e.g., aqueous acetic acid)

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of the oxidizing agent and each of the substituted benzaldehydes in the chosen solvent system. The concentrations should be accurately known.

  • Kinetic Measurement:

    • Perform reactions under pseudo-first-order conditions, with a large excess (e.g., 10-fold or more) of the benzaldehyde relative to the oxidizing agent.

    • Equilibrate the solutions of the benzaldehyde and the oxidizing agent to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing the reactant solutions in a thermostated cuvette inside the spectrophotometer.

  • Data Acquisition:

    • Monitor the progress of the reaction by following the disappearance of the oxidizing agent at its wavelength of maximum absorbance (λ_max).

    • Record the absorbance at regular time intervals until the reaction is complete (typically >80% completion).

  • Data Analysis:

    • Calculate the pseudo-first-order rate constants (k_obs) from the slope of the linear plots of ln(Absorbance) versus time.

    • The second-order rate constant (k₂) can be determined from the relationship k₂ = k_obs / [Benzaldehyde].

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions (Oxidant & Aldehydes) B Equilibrate reactants to desired temperature A->B C Mix reactants in a thermostated cuvette B->C D Monitor absorbance change over time (UV-Vis) C->D E Plot ln(Absorbance) vs. time D->E F Calculate rate constants (k_obs and k₂) E->F

Caption: Experimental workflow for kinetic analysis.

Conclusion

While direct experimental data on the oxidation of 2,3,5-trimethylbenzaldehyde is limited, a thorough analysis based on established principles of physical organic chemistry allows for a confident prediction of its reactivity. The presence of three electron-donating methyl groups would suggest an enhanced rate of oxidation. However, the steric hindrance imposed by the ortho-methyl group is expected to be the dominant factor, leading to a significantly reduced oxidation rate compared to unsubstituted benzaldehyde and its para-substituted counterparts. This in-depth analysis underscores the critical need to consider both electronic and steric effects in unison when designing and predicting the outcomes of organic reactions. The provided experimental protocol offers a reliable framework for validating these predictions and furthering our understanding of structure-reactivity relationships in this important class of compounds.

References

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 2,3,5-Trimethylbenzaldehyde Reference Standards for Quantitative Chemical Analysis

We will compare two hypothetical commercial lots of 2,3,5-Trimethylbenzaldehyde—Lot A from Supplier X and Lot B from Supplier Y—to illustrate how a rigorous, multi-technique validation process can reveal critical differe...

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Author: BenchChem Technical Support Team. Date: March 2026

We will compare two hypothetical commercial lots of 2,3,5-Trimethylbenzaldehyde—Lot A from Supplier X and Lot B from Supplier Y—to illustrate how a rigorous, multi-technique validation process can reveal critical differences in quality and ensure fitness for purpose.

The Validation Framework: Beyond Compliance to Confidence

The validation of a chemical reference standard is the process of establishing, through laboratory studies, that its performance characteristics are suitable for the intended analytical applications. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] For a reference standard, the primary goal is to unequivocally confirm its identity, purity, and potency.

The validation process can be visualized as a logical workflow, ensuring all critical attributes are assessed before the standard is certified for use.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Quantification & Stability cluster_2 Phase 3: Certification A Candidate Material (Lot A & Lot B) B Identity Confirmation (NMR, MS, IR) A->B Structural Elucidation C Purity & Impurity Profiling (GC, HPLC) B->C Confirmed Identity D Assay / Potency (GC-FID, qNMR) C->D Purity Value E Forced Degradation & Stability Study D->E Initial Potency (t=0) F Data Review & Mass Balance Calculation E->F G Certified Reference Standard with Expiry F->G Meets Acceptance Criteria

Caption: High-level workflow for reference standard validation.

Identity Confirmation: An Unambiguous Fingerprint

The first and most critical step is to confirm that the material is, in fact, 2,3,5-Trimethylbenzaldehyde. Relying on a single technique is insufficient; a combination of spectroscopic methods provides orthogonal data, leading to a high degree of confidence.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the molecular structure. For 2,3,5-Trimethylbenzaldehyde (C₁₀H₁₂O), we expect specific signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: Should reveal signals for the aldehydic proton, two aromatic protons, and three distinct methyl groups.

  • ¹³C NMR: Should show carbons corresponding to the carbonyl group, the aromatic ring carbons (including substituted and unsubstituted), and the three methyl groups.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The structural similarity of trimethylbenzaldehyde isomers makes GC-MS an invaluable tool for identification.[5]

  • Electron Ionization (EI): We expect to see a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₁₀H₁₂O.[6] Key fragment ions, such as the loss of a hydrogen (M-1) or the formyl group (M-29), further support the structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Key expected absorptions include:

  • ~1700 cm⁻¹: A strong C=O stretch characteristic of an aromatic aldehyde.

  • ~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).

  • ~2900-3000 cm⁻¹: C-H stretches from the methyl and aromatic groups.

Table 1: Comparison of Identity Confirmation Data for Lot A vs. Lot B

ParameterSpecificationLot A (Supplier X)Lot B (Supplier Y)Conclusion
¹H NMR Conforms to structureConformsConformsBoth lots are consistent with the primary structure.
¹³C NMR Conforms to structureConformsConformsBoth lots are consistent with the primary structure.
GC-MS (m/z) Molecular Ion at 148148148Both lots show the correct molecular weight.
IR (C=O Stretch) ~1690-1710 cm⁻¹1702 cm⁻¹1703 cm⁻¹Both lots show the characteristic aldehyde carbonyl group.
Overall Identity Must Conform Pass Pass Both lots are positively identified as 2,3,5-Trimethylbenzaldehyde.

Purity and Impurity Profiling: What Else is in the Vial?

Purity is not merely the absence of other components; it's a comprehensive understanding of what those other components are. For aldehydes, common impurities include isomers from synthesis, oxidation products (e.g., carboxylic acids), and residual starting materials.[7] The choice of analytical technique is critical, as different methods are sensitive to different types of impurities.

A. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the workhorse for assessing the purity of volatile and semi-volatile compounds. Its high resolution is excellent for separating closely related isomers. The area percent method provides a rapid and precise measure of chromatographic purity.

B. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is complementary to GC, being better suited for non-volatile or thermally sensitive impurities, such as the corresponding carboxylic acid (2,3,5-Trimethylbenzoic acid), which could form upon oxidation.

Experimental Protocol: GC-FID Purity Analysis

This protocol is designed to separate 2,3,5-Trimethylbenzaldehyde from its potential isomeric impurities and other volatile contaminants.

  • Sample Preparation: Accurately weigh and dissolve the reference standard sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: A GC system with a flame ionization detector.

  • GC Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C.

  • System Suitability: Before sample analysis, inject a solution containing a known related impurity (e.g., 2,4,5-Trimethylbenzaldehyde) to ensure adequate resolution (>2.0) between the main peak and potential contaminants.

  • Data Analysis: Integrate all peaks and calculate purity using the area normalization method (Area %).

Table 2: Comparative Purity and Impurity Profile

AnalyteLot A (Supplier X)Lot B (Supplier Y)MethodComments
Purity (Area %) 99.85%98.90%GC-FIDLot A shows higher chromatographic purity.
Impurity 1 0.08%0.75%GC-FIDIdentified by GC-MS as 2,4,5-Trimethylbenzaldehyde (isomer).
Impurity 2 0.05%0.25%GC-FIDUnidentified volatile impurity.
Impurity 3 Not Detected0.10%HPLC-UVIdentified as 2,3,5-Trimethylbenzoic acid (oxidation product).
Total Impurities 0.13%1.10%GC & HPLCLot B has a significantly higher level of total impurities.

Expertise Insight: The discovery of the isomeric impurity in Lot B is critical. If this reference standard were used to quantify 2,3,5-Trimethylbenzaldehyde in a sample that also contained the 2,4,5-isomer, an inaccurate (overestimated) result would be guaranteed unless the analytical method could resolve them. The presence of the oxidation product in Lot B also suggests potential instability or improper storage.

Assay (Potency): Determining the True Content

While purity analysis tells us the proportion of the main component relative to impurities, the assay determines the absolute content of the analyte, accounting for non-chromatographable impurities like water and residual solvents. A mass balance approach is often the most robust.

Mass Balance Assay = 100% - (% Water) - (% Residual Solvents) - (% Non-volatile Residue) - (% Impurities by chromatography)

Alternatively, a direct assay can be performed against a highly pure primary standard using a quantitative technique like GC-FID with an internal standard or Quantitative NMR (qNMR).

Experimental Protocol: Assay by GC-FID with Internal Standard

This workflow ensures accurate quantification by correcting for variations in injection volume and detector response.

GC_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Accurately weigh Reference Standard & Internal Standard (IS) B Prepare Standard Stock (Analyte + IS) A->B E Establish GC-FID Method & System Suitability B->E C Accurately weigh Sample (Lot A/B) & Internal Standard (IS) D Prepare Sample Stock (Lot A/B + IS) C->D D->E F Inject Standard & Sample Solutions (n=6) E->F G Acquire & Integrate Chromatograms F->G H Calculate Response Factor (RF) from Standard G->H I Calculate Assay of Sample using RF H->I J Report Assay % w/w and %RSD I->J

Caption: Workflow for quantitative assay using GC-FID with an internal standard.

Table 3: Comparative Assay Results

ParameterAcceptance CriteriaLot A (Supplier X)Lot B (Supplier Y)Comments
Water Content (Karl Fischer) ≤ 0.2%0.05%0.15%Lot B has higher water content.
GC-FID Assay (vs. Primary Std) 98.0% - 102.0%99.9% (as-is)98.8% (as-is)Both lots pass, but Lot A shows higher potency.
Mass Balance Assay Report Value99.82%98.75%Calculated values align with direct assay results.
Assigned Potency (Dry Basis) Report Value 99.9% 99.0% The final certified value for use in quantitative calculations.

Trustworthiness Insight: The close agreement between the direct GC-FID assay and the mass balance calculation provides a self-validating system. A significant discrepancy between these two values would trigger an investigation, indicating a potential issue such as an undetected impurity or a problem with the primary standard.

Stability Assessment: Ensuring Integrity Over Time

A reference standard is only useful if its potency is stable over its intended period of use. Aldehydes are susceptible to oxidation, so stability testing is not optional.[8] A well-designed stability study provides the data needed to assign a re-test date or expiry date.[9]

  • Forced Degradation: Exposing the material to harsh conditions (e.g., acid, base, peroxide, heat, light) helps identify potential degradation products and demonstrates the stability-indicating nature of the analytical methods.

  • Long-Term Stability: Storing the standard under its recommended conditions (e.g., 2-8 °C, protected from light) and testing at regular intervals (e.g., 0, 3, 6, 12 months) confirms its shelf life.

Table 4: Representative Stability Data (6 Months at 2-8 °C)

ParameterTime PointLot A (Supplier X)Lot B (Supplier Y)
Assay (%) 0 Months99.9%98.8%
6 Months99.8%97.9%
Key Degradant 0 MonthsNot Detected0.10%
(2,3,5-Trimethylbenzoic acid)6 Months0.05%0.85%
Conclusion StableSignificant degradation observed.

Conclusion and Recommendations

This comparative validation demonstrates that while both Lot A and Lot B were correctly identified as 2,3,5-Trimethylbenzaldehyde, they are not equivalent in quality.

  • Lot A (Supplier X) exhibits high purity (99.85%), high potency (99.9%), and good stability. It is a suitable candidate for certification as a reference standard for demanding quantitative applications.

  • Lot B (Supplier Y) shows lower purity (98.90%), contains a significant isomeric impurity, and demonstrates poor stability due to oxidation. Using this lot as a quantitative reference standard would introduce significant error and is not recommended.

As a Senior Application Scientist, my recommendation is unequivocal: A comprehensive, multi-technique validation is essential before any material is qualified for use as a reference standard. Simply relying on a supplier's Certificate of Analysis without verification is a significant risk. The experimental protocols and comparative data presented in this guide provide a robust framework for ensuring the accuracy and integrity of your future analytical work.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • BA Sciences. USP <1225> Method Validation.

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.

  • MilliporeSigma. 2,4,5-Trimethylbenzaldehyde 90%.

  • Benchchem. GC-MS for the Definitive Identification of 2,4,5-Trimethylbenzaldehyde and Its Isomers: A Comparative Guide.

  • Benchchem. Best practices for handling and storing volatile aldehyde standards.

  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3,4,5-Trimethoxybenzaldehyde.

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards.

  • Royal Society of Chemistry. Analytical Methods.

  • SIELC. Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column.

  • ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.

  • CNKI. Study on Synthesis of 2,4,6-trimethylbenzaldehyde.

  • NIST. Benzaldehyde, 2,4,5-trimethyl-.

  • PubChem. 2,3,5-trimethylbenzaldehyde.

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Safety & Regulatory Compliance

Safety

2,3,5-Trimethylbenzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive intermediates is just as critical as the synthesis itself. 2,3,5-Trimethylbenzaldehyde is a highly valuable aromatic aldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive intermediates is just as critical as the synthesis itself. 2,3,5-Trimethylbenzaldehyde is a highly valuable aromatic aldehyde utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals. However, like many electron-rich aromatic aldehydes, it presents specific operational hazards—namely, its propensity for auto-oxidation, peroxide formation, and aquatic toxicity.

This guide provides a comprehensive, self-validating operational framework for the safe handling, quenching, and disposal of 2,3,5-Trimethylbenzaldehyde waste streams.

Physicochemical Profiling & Hazard Context

Before designing a disposal protocol, we must establish the quantitative baseline of the chemical and its common derivatives. 2,3,5-Trimethylbenzaldehyde and its methoxy-derivatives are prone to oxidation catalyzed by air, light, or trace transition metals (e.g., iron, copper) [1].

Table 1: Quantitative Hazard and Property Comparison

Property / Metric2,3,5-Trimethylbenzaldehyde4-Methoxy-2,3,5-trimethylbenzaldehyde
CAS Number 5779-71-5 [2]59453-56-4 [3]
Molecular Formula C₁₀H₁₂OC₁₁H₁₄O₂
Molecular Weight 148.20 g/mol 178.23 g/mol [3]
Physical State Liquid / Low-melting solidSolid (Melting Pt: 63.0 - 68.0 °C) [3]
Primary Hazards Combustible, Irritant, Aquatic Toxicity [1, 4]Irritant, Aquatic Toxicity
Incompatibilities Strong oxidizers, bases, trace metals [1]Strong oxidizers, bases
Disposal Route Permitted Incineration [1]Permitted Incineration

Causality Note: The electron-donating methyl groups on the benzene ring increase the electron density of the aromatic system. While this is beneficial for electrophilic aromatic substitution and condensation reactions, it also makes the aldehyde carbonyl highly susceptible to nucleophilic attack and air oxidation, leading to the formation of carboxylic acids and potentially explosive peroxides[1, 3].

Disposal Decision & Logistics Workflow

To ensure absolute safety, the disposal of 2,3,5-Trimethylbenzaldehyde must follow a strict logical sequence. The following diagram illustrates the mandatory evaluation pathway before any waste is transferred to bulk storage.

DisposalWorkflow Start Generate 2,3,5-Trimethylbenzaldehyde Waste Stream Test Perform KI Starch Peroxide Test Start->Test Decision Peroxides Detected? Test->Decision Quench Quench with 10% w/v Sodium Bisulfite Decision->Quench  Yes (Blue/Black)   Segregate Segregate as Non-Halogenated Organic Waste Decision->Segregate  No (No Color)   Verify Re-test with KI Paper (Self-Validation) Quench->Verify Verify->Decision  Re-evaluate   Package Package in HDPE Carboy & Apply RCRA Labels Segregate->Package Incinerate Dispatch to Permitted Incineration Facility Package->Incinerate

Fig 1: 2,3,5-Trimethylbenzaldehyde waste evaluation and disposal workflow.

Step-by-Step Experimental Disposal Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . You do not simply execute a step; you verify its success before proceeding.

Protocol A: Peroxide Screening and Quenching (Self-Validating)

Causality: Benzaldehyde derivatives readily undergo oxidation by air to form peroxides, particularly when exposed to light or stored for prolonged periods [1]. Bulking unquenched aldehyde waste can lead to auto-catalytic decomposition and catastrophic over-pressurization of waste drums.

Materials Required:

  • Potassium Iodide (KI) starch indicator paper

  • 10% w/v Aqueous Sodium Bisulfite ( NaHSO3​ ) solution

  • Magnetic stirrer and glass beaker

Methodology:

  • Sampling: Extract a 1 mL representative aliquot of the 2,3,5-Trimethylbenzaldehyde waste stream.

  • Screening: Apply one drop of the waste to a strip of KI starch paper.

    • Observation: An immediate color change to blue/black indicates the oxidation of iodide to iodine, confirming the presence of hazardous peroxides.

  • Quenching: If peroxides are present, transfer the bulk waste to a reaction vessel equipped with a magnetic stirrer. Slowly add the 10% NaHSO3​ solution dropwise.

    • Causality: Sodium bisulfite is a mild reducing agent. It selectively reduces peroxides to their corresponding stable alcohols/acids without the vigorous, highly exothermic reactions associated with stronger reducing agents (like LiAlH4​ ) [3].

  • Validation Loop: Stir for 15 minutes, then re-test the mixture with a fresh strip of KI starch paper. Repeat the bisulfite addition until the test yields a negative result (no color change).

Protocol B: Waste Packaging and Logistical Routing

Causality: Aromatic aldehydes are classified as harmful to aquatic life with long-lasting effects [1]. They must never be flushed into public sewer systems or disposed of in standard landfills [1, 4].

Methodology:

  • Phase Separation: If the quenching process (Protocol A) created an aqueous layer, separate the organic and aqueous phases using a separatory funnel.

  • Segregation: Transfer the organic 2,3,5-Trimethylbenzaldehyde waste into a high-density polyethylene (HDPE) carboy explicitly designated for "Non-Halogenated Organic Waste" [4].

    • Crucial Step: Do not mix with heavy metal waste (e.g., iron, copper, brass), as these act as catalysts for spontaneous auto-oxidation [1].

  • Labeling: Apply standard EPA/RCRA compliant labels. While benzaldehyde itself is not a listed hazardous waste under specific RCRA codes, it must be evaluated for the characteristic of flammability (D001)[1]. Label the container with:

    • Chemical Name: 2,3,5-Trimethylbenzaldehyde (CAS: 5779-71-5)

    • Hazards: Combustible Liquid, Aquatic Toxicity.

  • Final Dispatch: Store the sealed carboy in a secondary containment tray within a ventilated, flammable storage cabinet. Dispatch the waste exclusively to a permitted incineration facility [1].

References

  • The John D. Walsh Company. "North American SDS V5 - Benzaldehyde." johndwalsh.com.
  • NextSDS.
  • Smolecule. "Buy 4-Methoxy-2,3,5-trimethylbenzaldehyde | 59453-56-4." smolecule.com.
  • Journal of Chemical Education - ACS Publications.
Handling

A Senior Application Scientist's Guide to Handling 2,3,5-Trimethylbenzaldehyde

Welcome to your comprehensive guide on the safe handling of 2,3,5-Trimethylbenzaldehyde. In the fast-paced world of chemical research and drug development, our most valuable assets are the brilliant minds at the bench.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 2,3,5-Trimethylbenzaldehyde. In the fast-paced world of chemical research and drug development, our most valuable assets are the brilliant minds at the bench. Ensuring your safety is not just a regulatory requirement; it's the foundation of innovative and reproducible science. This document moves beyond a simple checklist to provide a procedural and causal framework for handling this aromatic aldehyde, ensuring that every step is a self-validating system of safety.

The trimethylbenzaldehyde isomers are valuable intermediates in organic synthesis. However, like many aromatic aldehydes, they demand respect and careful handling. The guidance provided here is based on the known hazard profiles of structurally similar isomers, as a specific, comprehensive toxicological profile for 2,3,5-Trimethylbenzaldehyde is not widely available. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Part 1: Hazard Assessment and GHS Classification

Before any work begins, a thorough understanding of the potential hazards is critical. This initial assessment dictates the level of engineering controls and personal protective equipment (PPE) required. Based on data from analogous trimethylbenzaldehyde isomers, the anticipated GHS classification for 2,3,5-Trimethylbenzaldehyde is as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]

These classifications identify the principal risks: direct contact with skin and eyes and inhalation of its vapors or dust.[1][4]

Part 2: Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling 2,3,5-Trimethylbenzaldehyde.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Chemical splash gogglesNitrile gloves (double-gloving recommended)Full-length lab coat, closed-toe shoesRequired if not performed in a certified chemical fume hood or ventilated balance enclosure.[3]
Preparing Solutions/Transfers Chemical splash goggles and a face shieldHeavier-duty gloves (e.g., neoprene) over nitrile glovesChemical-resistant apron over a lab coatAll manipulations of open containers must be performed in a certified chemical fume hood.[1][2]
Post-Reaction Workup Chemical splash goggles and a face shieldHeavier-duty gloves (e.g., neoprene) over nitrile glovesChemical-resistant apron over a lab coatWork must be conducted within a chemical fume hood to avoid vapor inhalation.
Experimental Protocol: PPE Selection, Donning, and Doffing

The causality behind a rigorous PPE protocol is to prevent the transfer of contaminants from the "dirty" lab environment to your personal space.

1. Selection and Inspection:

  • Gloves: Select gloves based on chemical compatibility and breakthrough time. For incidental contact, nitrile gloves are sufficient. For prolonged handling or immersion, heavier-duty gloves like neoprene or Viton® are necessary.[5] Before each use, inspect gloves for any signs of degradation, punctures, or tears.

  • Eye Protection: Ensure your safety goggles provide a full seal around the eyes and are compliant with ANSI Z87.1 standards.[6] If a splash hazard exists, a full-face shield must be worn over the goggles.[1]

  • Lab Coat/Apron: A flame-resistant lab coat is standard. A chemical-resistant apron provides an additional barrier during liquid transfers.

  • Respirator: If engineering controls (i.e., a fume hood) are not feasible, an air-purifying respirator with organic vapor cartridges is mandatory.[5] All respirator use must comply with a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134).[7]

2. Donning Sequence (Putting On): The logic is to proceed from the least "critical" to the most critical items in terms of direct chemical handling.

  • Lab Coat/Apron: Don first.

  • Respirator: If required, perform a seal check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don last. If double-gloving, don the inner pair, then the outer pair, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

3. Doffing Sequence (Taking Off): This is the most critical phase for preventing cross-contamination. The principle is "dirty-to-dirty," touching the outside of contaminated items only with other contaminated items (i.e., your outer gloves).

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[5]

  • Face Shield/Apron: Remove by touching only the "clean" straps or ties.

  • Goggles: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1][2]

Part 3: Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab.

Workflow Diagram: Safe Handling of 2,3,5-Trimethylbenzaldehyde

The following diagram illustrates the critical decision points and workflow for safely managing this chemical from receipt to disposal.

cluster_prep Pre-Operational Checks cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Post-Operational & Disposal a Verify Fume Hood Certification b Locate & Test Safety Shower / Eyewash Station a->b c Assemble All Required PPE b->c d Don PPE (Correct Sequence) c->d Proceed to Handling e Weigh Solid / Prepare Solution d->e f Perform Reaction / Transfer e->f g Securely Cap All Containers f->g spill Spill Occurs? f->spill h Segregate Hazardous Waste (Solid vs. Liquid) g->h Proceed to Cleanup i Clean Work Area h->i j Doff PPE (Correct Sequence) i->j k Wash Hands Thoroughly j->k spill->g No spill_proc Follow Spill Protocol: 1. Evacuate & Alert 2. Don Spill-Response PPE 3. Contain & Absorb 4. Dispose as Hazardous Waste spill->spill_proc Yes

Caption: Logical workflow for the safe handling of 2,3,5-Trimethylbenzaldehyde.

Protocol for Spills and Waste Disposal

1. Spill Containment:

  • Minor Spill (inside fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite, or a commercial sorbent pad). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues and the lab supervisor.

    • If safe to do so, increase ventilation.

    • Follow your institution's established emergency response procedures. Do not attempt to clean a large spill without proper training and equipment.

2. Waste Disposal:

  • Chemical Waste: All excess 2,3,5-Trimethylbenzaldehyde and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never pour this chemical down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, pipette tips, absorbent pads) must be considered hazardous waste.[5] Collect them in a sealed, labeled container for disposal via your institution's hazardous waste management program.[2]

  • Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's safety office.

By integrating this expert-driven, safety-first approach into your daily operations, you protect yourself and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • 2,4,5-Trimethylbenzaldehyde Safety Data Sheet. AK Scientific, Inc.

  • 2,4,6-Trimethylbenzaldehyde Safety Data Sheet. Fisher Scientific.

  • 1,2,4-Trimethylbenzene Safety Data Sheet. MilliporeSigma.

  • 3,4,5-Trimethoxybenzaldehyde Safety Data Sheet. Fisher Scientific.

  • 2,4,6-Trimethylbenzaldehyde Safety Data Sheet. TCI EUROPE N.V.

  • 2,4,5-Trimethylbenzaldehyde Safety Data Sheet. HPC Standards.

  • 3,4,5-Trimethoxybenzaldehyde Safety Data Sheet. Carl ROTH.

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA).

  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).

  • Supplementary Exposure Limits. National Institute for Occupational Safety and Health (NIOSH).

  • Personal Protective Equipment Safety Guide. OshaEducationCenter.com.

  • Personal protective equipment for handling 2,2,3,5-Tetramethylhexanal. Benchchem.

  • Mastering OSHA PPE Guidelines for Workplace Safety. Horton Group.

  • 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA).

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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